(E)-Ethyl 4-chloro-4-oxobut-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-chloro-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLWXDIGYFPUSK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26367-48-6, 66130-92-5 | |
| Record name | ethyl (2E)-4-chloro-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 4-chloro-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-Ethyl 4-chloro-4-oxobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 4-chloro-4-oxobut-2-enoate, also known as ethyl fumaryl chloride, is a bifunctional reagent of significant interest in organic synthesis. Its structure incorporates both a reactive acyl chloride and an α,β-unsaturated ester moiety, making it a versatile building block for the synthesis of complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The presence of these two distinct reactive centers allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClO₃ | |
| Molecular Weight | 162.57 g/mol | [1] |
| CAS Number | 26367-48-6 | [1] |
| Appearance | Liquid | [1] |
| Refractive Index (n20/D) | 1.463 | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| InChI Key | YYLWXDIGYFPUSK-ONEGZZNKSA-N | [1] |
Synthesis
A common synthetic route to this compound involves the reaction of monoethyl fumarate with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), under anhydrous conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Monoethyl fumarate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend monoethyl fumarate in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a molar excess of thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by observing the dissolution of the solid monoethyl fumarate and the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Synthesis workflow for this compound.
Reactivity and Experimental Protocols
The dual functionality of this compound dictates its reactivity. The acyl chloride is a highly electrophilic center, while the α,β-unsaturated ester acts as a Michael acceptor.
Nucleophilic Acyl Substitution
The acyl chloride moiety readily undergoes nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. These reactions are typically fast and can be performed under mild conditions.
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Dry glassware
Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of aniline and triethylamine in anhydrous diethyl ether.
-
Add the aniline solution dropwise to the stirred solution of this compound.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour and then at room temperature for an additional two hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the solid and wash with diethyl ether.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, (E)-ethyl 4-oxo-4-(phenylamino)but-2-enoate.
-
The product can be further purified by recrystallization or column chromatography.
References
Spectroscopic Profile of (E)-Ethyl 4-chloro-4-oxobut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (E)-Ethyl 4-chloro-4-oxobut-2-enoate, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for its identification and utilization in research and development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound. The presence of distinct proton and carbon environments allows for unambiguous signal assignment. The key feature in the ¹H NMR spectrum confirming the (E)-isomer is the large coupling constant (J) between the vinylic protons, typically in the range of 12-15 Hz.[1]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | d | 1H | =CH-COCl |
| ~6.4 - 6.6 | d | 1H | =CH-COOEt |
| 4.2 - 4.3 | q | 2H | -O-CH₂-CH₃ |
| 1.2 - 1.3 | t | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 - 170 | C=O (Acyl Chloride) |
| ~163 - 165 | C=O (Ester) |
| ~135 - 140 | =CH-COCl |
| ~130 - 135 | =CH-COOEt |
| ~61 - 63 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its various functional groups. The molecule contains two distinct carbonyl (C=O) groups, one from the ester and one from the acyl chloride, a carbon-carbon double bond (C=C), a carbon-chlorine bond (C-Cl), and carbon-oxygen single bonds (C-O).[1]
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | =C-H Stretch |
| ~2980 - 2850 | Medium | C-H Stretch (Alkyl) |
| ~1780 - 1740 | Strong | C=O Stretch (Acyl Chloride) |
| ~1730 - 1715 | Strong | C=O Stretch (α,β-unsaturated Ester)[2][3][4] |
| ~1640 - 1620 | Medium | C=C Stretch |
| ~1300 - 1000 | Strong | C-O Stretch (Ester)[4] |
| ~800 - 600 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 162.57 g/mol .[1] The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 162/164 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |
| 127 | [M - Cl]⁺ |
| 117 | [M - OCH₂CH₃]⁺ |
| 89 | [M - COCl]⁺ |
| 63/65 | [COCl]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest. Place the solution in a liquid IR cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Reactivity of α,β-Unsaturated Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
α,β-Unsaturated acyl chlorides are a class of highly reactive organic compounds characterized by a carbonyl chloride group conjugated with a carbon-carbon double bond. This unique structural feature imparts a dual reactivity profile, making them susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α,β-unsaturated acyl chlorides, with a particular focus on their significance in drug development as covalent modifiers of biological targets. Detailed experimental protocols, quantitative reactivity data, and mechanistic pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
α,β-Unsaturated acyl chlorides are valuable intermediates in organic synthesis due to their enhanced electrophilicity at both the acyl carbon and the β-vinylic position. The electron-withdrawing nature of the acyl chloride group polarizes the conjugated system, rendering the β-carbon susceptible to attack by soft nucleophiles in a Michael-type addition. Simultaneously, the highly reactive acyl chloride functionality readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This dual reactivity allows for the construction of complex molecular architectures and has been strategically exploited in various synthetic methodologies and, notably, in the design of targeted covalent inhibitors (TCIs) for therapeutic intervention.
Synthesis of α,β-Unsaturated Acyl Chlorides
The most common method for the preparation of α,β-unsaturated acyl chlorides is the treatment of the corresponding α,β-unsaturated carboxylic acids with a chlorinating agent.[1]
Common Chlorinating Agents:
-
Thionyl chloride (SOCl₂)
-
Oxalyl chloride ((COCl)₂)
-
Benzoyl chloride (C₆H₅COCl)
The choice of reagent can depend on the scale of the reaction and the sensitivity of the substrate. For instance, the synthesis of acryloyl chloride can be achieved by reacting acrylic acid with benzoyl chloride.[1] Flow conditions have also been shown to be effective for the synthesis of acryloyl chloride using oxalyl chloride or thionyl chloride.
General Experimental Protocol for the Synthesis of Acryloyl Chloride
A common laboratory-scale preparation involves the reaction of acrylic acid with thionyl chloride.[2]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid and a suitable solvent such as dichloromethane (MDC).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (approximately 1 molar equivalent) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for several hours (typically 3-4 hours). The reaction produces HCl gas, which should be vented through a proper scrubbing system.[2]
-
After the reaction is complete, the solvent and the product can be separated by fractional distillation. Acryloyl chloride has a boiling point of 72-76 °C.[2]
Reactivity of α,β-Unsaturated Acyl Chlorides
The reactivity of α,β-unsaturated acyl chlorides is dominated by two main pathways: nucleophilic acyl substitution at the carbonyl carbon and Michael addition at the β-carbon. The preferred pathway is influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions.
Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition at the highly electrophilic carbonyl carbon.
Soft Nucleophiles (e.g., thiols, amines, enolates) generally prefer 1,4-conjugate addition to the β-carbon.
Nucleophilic Acyl Substitution
α,β-Unsaturated acyl chlorides readily react with a variety of nucleophiles to form the corresponding carboxylic acid derivatives. These reactions typically proceed via a nucleophilic addition-elimination mechanism.
Common Reactions:
-
Hydrolysis: Reaction with water to form α,β-unsaturated carboxylic acids.
-
Alcoholysis: Reaction with alcohols to form α,β-unsaturated esters.
-
Aminolysis: Reaction with ammonia or primary/secondary amines to form α,β-unsaturated amides.
-
Reaction with Carboxylates: Reaction with carboxylate salts to form α,β-unsaturated anhydrides.
Michael Addition (Conjugate Addition)
The electrophilicity of the β-carbon in the conjugated system allows for the addition of soft nucleophiles. This reaction is of paramount importance in organic synthesis and in the mechanism of action of many covalent drugs.
Friedel-Crafts Acylation
α,β-Unsaturated acyl chlorides can be used as acylating agents in Friedel-Crafts reactions to introduce an unsaturated acyl group onto an aromatic ring. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The yields of these reactions can be influenced by the specific α,β-unsaturated acyl chloride and the aromatic substrate used.
Quantitative Reactivity Data
The reactivity of α,β-unsaturated carbonyl compounds, including acyl chlorides, in Michael addition reactions is a subject of significant interest, particularly in the context of covalent drug design. The rate of reaction is influenced by the electrophilicity of the β-carbon, which is in turn affected by the substituents on the double bond.
| Michael Acceptor | Second-Order Rate Constant (k₂) with N-Ac-Cys (M⁻¹s⁻¹) |
| Acrolein | High |
| Crotonaldehyde | Moderate |
| Dimethylfumarate | Moderate |
| Cyclohex-2-en-1-one | Low |
| Cyclopent-2-en-1-one | Low |
| (Data adapted from a study on various α,β-unsaturated carbonyls; absolute values depend on specific reaction conditions. This table illustrates relative reactivity trends.)[3][4] |
Generally, electron-withdrawing groups on the α,β-unsaturated system increase the rate of Michael addition, while electron-donating groups decrease it. Steric hindrance around the β-carbon can also significantly reduce the reaction rate.
Experimental Protocols for Key Reactions
Synthesis of an Amide from an α,β-Unsaturated Acyl Chloride
The following is a general procedure for the synthesis of an amide from an acyl chloride and a primary amine.
Procedure for the Synthesis of N-Aryl Crotonamides:
-
Dissolve the aromatic amine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add crotonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Friedel-Crafts Acylation using Cinnamoyl Chloride
Procedure:
-
To a suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or benzene) at 0 °C, add the aromatic substrate.
-
Slowly add a solution of cinnamoyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The resulting product can be purified by chromatography or recrystallization.
Application in Drug Development: Covalent Inhibitors
The ability of α,β-unsaturated acyl chlorides and related α,β-unsaturated carbonyl compounds to act as Michael acceptors has been extensively utilized in the design of targeted covalent inhibitors. These drugs form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition.
Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies.
Ibrutinib , a potent and selective BTK inhibitor, contains an acrylamide moiety that acts as a Michael acceptor. It forms a covalent bond with Cysteine-481 in the active site of BTK, leading to its irreversible inhibition.[1][2] This blocks the downstream signaling cascade, including the activation of PLCγ2, which in turn inhibits the NF-κB and Ras/RAF/MEK/ERK pathways, ultimately leading to decreased B-cell proliferation and survival.[2]
Caption: BTK Signaling Pathway and its Inhibition by Ibrutinib.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. Mutations that lead to the constitutive activation of EGFR are a driving force in several cancers, particularly non-small cell lung cancer (NSCLC).[5]
Second and third-generation EGFR inhibitors have been designed as covalent inhibitors. These drugs typically contain an acrylamide or a related α,β-unsaturated carbonyl "warhead" that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR.[5] This irreversible binding blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Caption: EGFR Signaling Pathway and its Covalent Inhibition.
Conclusion
α,β-Unsaturated acyl chlorides are versatile and highly reactive building blocks in organic synthesis. Their dual electrophilic nature allows for a rich chemistry involving both nucleophilic acyl substitution and Michael addition reactions. The strategic application of their reactivity as Michael acceptors has proven to be a highly successful approach in modern drug discovery, leading to the development of potent and selective targeted covalent inhibitors for the treatment of cancer and other diseases. A thorough understanding of their reactivity, supported by quantitative data and detailed experimental protocols, is essential for their effective utilization in both academic research and industrial drug development.
References
- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bifunctional Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional reagents are molecules that possess two reactive functional groups, enabling them to participate in a variety of chemical transformations with enhanced efficiency and atom economy.[1] These reagents are pivotal in modern organic synthesis, finding widespread applications in constructing complex molecular architectures, facilitating novel reaction pathways, and developing new therapeutic modalities.[1][2] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations of bifunctional reagents in organic synthesis, with a particular focus on their role in drug discovery and development.
Core Concepts of Bifunctional Reagents
Bifunctional reagents can be broadly classified based on the nature of their reactive moieties. These can include nucleophilic, electrophilic, or radical-generating groups, allowing for a diverse range of chemical reactivity.[3] The strategic placement of these functional groups within a single molecule allows for intramolecular reactions, the formation of cyclic structures, or the tethering of two different molecules.[1][2]
A key advantage of using bifunctional reagents is the ability to achieve multiple bond formations in a single synthetic operation, which significantly improves synthetic efficiency by reducing the number of steps and purification procedures.[1][2] This "atom-economic" approach is a cornerstone of sustainable chemistry.[1][2]
Applications in Organic Synthesis
Bifunctional reagents have revolutionized several areas of organic synthesis, including:
-
Cross-Coupling Reactions: These reagents can act as dual coupling partners, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1]
-
C-H Functionalization: Bifunctional reagents can direct the activation and functionalization of otherwise inert C-H bonds, providing a powerful tool for late-stage modification of complex molecules.[1][4]
-
Organocatalysis: Chiral bifunctional organocatalysts, often containing both a Lewis acid and a Lewis base moiety, are instrumental in asymmetric synthesis for the stereocontrolled formation of chiral molecules.[5][6]
-
Radical Reactions: Reagents with both a radical precursor and a radical acceptor can initiate and control radical cascade reactions to build intricate molecular frameworks.[1]
Bifunctional Reagents in Drug Discovery and Development
The unique properties of bifunctional reagents make them particularly valuable in the pharmaceutical industry.
Protein Crosslinking for Structural Biology and Target Identification
Bifunctional crosslinking reagents are used to covalently link proteins that are in close proximity, thereby providing insights into protein-protein interactions and the quaternary structure of protein complexes.[7][8] This information is crucial for understanding cellular signaling pathways and for identifying potential drug targets.[9]
Crosslinkers are categorized as homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups).[8] The choice of crosslinker depends on the specific application and the functional groups present on the target proteins.[10] Amine-reactive N-hydroxysuccinimide (NHS) esters and imidoesters are commonly used for targeting lysine residues.[11][12]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that have emerged as a groundbreaking therapeutic modality.[7][13] They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[14] Unlike traditional inhibitors that require stoichiometric binding, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[14] This offers a powerful strategy to target proteins that have been traditionally considered "undruggable."[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative applications of bifunctional reagents.
Table 1: Protein Crosslinking with BS³
| Parameter | Value | Reference |
| Crosslinker | BS³ (bis[sulfosuccinimidyl] suberate) | [15] |
| Reactive toward | Primary amines | [15] |
| Spacer Arm Length | 11.4 Å | [15] |
| Optimal pH | 7.2 - 8.5 | [15] |
| Reaction Time | 30 min - 2 hours | [15] |
| Quenching Reagent | 1 M Tris-HCl, pH 7.5 | [15] |
Table 2: PROTAC-Mediated Degradation of IRAK4
| Compound | Linker | IRAK4 Degradation (DC₅₀, nM) in OCI-LY10 cells | Reference |
| 9 | PEG-based | 1.5 | [16] |
| 1 (Parent Inhibitor) | N/A | No degradation | [16] |
Table 3: Asymmetric Michael Addition using a Bifunctional Organocatalyst
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thiourea-tertiary amine | Toluene | 2-2.5 | >95 | 97 | [17] |
| Triethylamine (Et₃N) | Toluene | 24 | <20 | N/A | [17] |
| Thiourea alone | Toluene | 24 | <10 | N/A | [17] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using BS³
This protocol describes a general procedure for crosslinking interacting proteins using the water-soluble, amine-reactive homobifunctional crosslinker BS³.[15]
Materials:
-
BS³ (bis[sulfosuccinimidyl] suberate)
-
Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Protein solution (e.g., purified interacting proteins)
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare the protein solution in PBS at a suitable concentration (e.g., 1 mg/mL).
-
Freshly prepare a stock solution of BS³ in PBS.
-
Add the BS³ stock solution to the protein solution to achieve the desired final concentration of the crosslinker (typically in the range of 0.25-2 mM). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting. Crosslinked complexes will appear as higher molecular weight bands.
Protocol 2: Synthesis of an IRAK4-Targeting PROTAC (Compound 9)**
This protocol outlines the key synthetic steps for a PROTAC targeting IRAK4, as described by Yang et al.[16]
General Synthetic Scheme: The synthesis involves the conjugation of the IRAK4 inhibitor (compound 1) to the E3 ligase ligand pomalidomide via a flexible PEG linker.[16]
Step 1: Synthesis of the Linker-Pomalidomide Moiety
-
Commercially available pomalidomide is reacted with a suitable PEG linker containing a terminal reactive group (e.g., a halide or a protected amine).
-
The reaction is typically carried out in an organic solvent such as DMF in the presence of a base (e.g., K₂CO₃).
-
The product is purified by column chromatography.
Step 2: Synthesis of the Activated IRAK4 Inhibitor
-
The parent IRAK4 inhibitor (compound 1) is modified to introduce a reactive handle for linker attachment. This may involve the deprotection of a functional group or the introduction of a carboxylic acid or an amine.
Step 3: Conjugation of the Two Moieties
-
The linker-pomalidomide moiety is reacted with the activated IRAK4 inhibitor.
-
If the conjugation involves amide bond formation, standard peptide coupling reagents such as HATU or HOBt/EDC are used.
-
The final PROTAC molecule is purified by preparative HPLC.
Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Quantitative Analysis of PROTAC-Mediated Protein Degradation using Western Blotting**
This protocol provides a method to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., OCI-LY10 for IRAK4)
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using a suitable imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Determine the DC₅₀ value (the concentration of PROTAC that causes 50% degradation of the target protein) by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).
Caption: A typical experimental workflow for protein crosslinking.
Caption: Dual activation by a bifunctional organocatalyst in asymmetric synthesis.
References
- 1. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 6. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. korambiotech.com [korambiotech.com]
- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. uspceu.com [uspceu.com]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: (E)-Ethyl 4-chloro-4-oxobut-2-enoate (CAS 26367-48-6): A Bifunctional Reagent for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 4-chloro-4-oxobut-2-enoate, also known as ethyl fumaryl chloride, is a versatile bifunctional reagent with significant applications in synthetic chemistry and drug development. Its unique structure, featuring both a highly reactive acyl chloride and an electrophilic α,β-unsaturated ester, allows for sequential and chemoselective reactions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound. A critical focus is placed on its emerging role in the design of covalent inhibitors, particularly for cysteine proteases, a class of enzymes implicated in a wide range of diseases, including viral infections like COVID-19. This document includes detailed tables of its physicochemical properties, spectroscopic data, and comprehensive experimental protocols for its synthesis and application in the formation of bioactive compounds. Furthermore, graphical representations of its synthesis and mechanism of action are provided to facilitate a deeper understanding of its utility in modern drug discovery.
Chemical and Physical Properties
This compound is a liquid at room temperature, characterized by the molecular formula C₆H₇ClO₃ and a molecular weight of 162.57 g/mol . The "(E)" designation in its name refers to the entgegen (opposite) configuration of the highest priority substituents on the carbon-carbon double bond, analogous to the structure of fumaric acid.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Ethyl 4-chloro-4-oxobutanoate (Analogue) | Fumaryl Chloride (Analogue) |
| CAS Number | 26367-48-6 | 14794-31-1 | 627-63-4 |
| Molecular Formula | C₆H₇ClO₃ | C₆H₉ClO₃ | C₄H₂Cl₂O₂ |
| Molecular Weight | 162.57 g/mol | 164.59 g/mol | 152.96 g/mol |
| Boiling Point | Data not available | 88-90 °C @ 11 mmHg | 62-64 °C @ 13 mmHg |
| Density | Data not available | 1.155 g/mL at 25 °C | 1.409 g/cm³ |
| Refractive Index | n20/D 1.463 | n20/D 1.437 | 1.471 |
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Expected Values |
| ¹H NMR | The trans configuration of the alkene protons is confirmed by a coupling constant (J) between 12 and 15 Hz. |
| ¹³C NMR | Signals corresponding to the ester carbonyl, acyl chloride carbonyl, and the two sp² hybridized carbons of the double bond are expected. |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the ester and acyl chloride functional groups are expected in the range of 1740–1780 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of chlorine and the ethoxy group can be observed. |
Synthesis of this compound
This compound is typically synthesized from monoethyl fumarate through the reaction with a chlorinating agent such as oxalyl chloride or thionyl chloride.
An In-depth Technical Guide to the Stability and Storage of (E)-Ethyl 4-chloro-4-oxobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (E)-Ethyl 4-chloro-4-oxobut-2-enoate, a reactive bifunctional chemical intermediate. The information herein is critical for ensuring the integrity of the compound in research and development settings.
Core Chemical Properties and Inherent Stability Profile
This compound is characterized by the presence of two highly reactive functional groups: an acyl chloride and an α,β-unsaturated ester. This dual functionality, while synthetically useful, dictates its inherent instability. The acyl chloride moiety is particularly susceptible to nucleophilic attack, most notably hydrolysis by atmospheric moisture. The conjugated double bond can also undergo addition reactions or polymerization, especially when exposed to heat or light.
Recommended Storage and Handling Conditions
To mitigate degradation and preserve the chemical integrity of this compound, strict adherence to appropriate storage and handling protocols is paramount. The following conditions are recommended based on the compound's chemical nature and information available for analogous structures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and slows hydrolysis. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture, thereby minimizing hydrolysis of the acyl chloride. |
| Light Exposure | Store in an amber, tightly sealed vial | Protects the compound from light-induced degradation, such as isomerization or polymerization. |
| Container | Chemically resistant glass with a secure cap | Prevents reaction with the container and ensures a moisture-tight seal. |
| Handling | In a dry, well-ventilated fume hood | Minimizes exposure to moisture during handling and ensures user safety from potentially corrosive vapors. |
Potential Degradation Pathways
A thorough understanding of the likely degradation pathways of this compound is essential for the development of stability-indicating analytical methods and for interpreting stability data. The primary degradation routes are anticipated to be hydrolysis, thermal decomposition, and photodegradation.
Hydrolytic Degradation
Hydrolysis of the highly reactive acyl chloride is the most probable degradation pathway under ambient conditions, leading to the formation of the corresponding carboxylic acid and hydrogen chloride.
Caption: Proposed hydrolytic degradation pathway of this compound.
Thermal Degradation
Exposure to elevated temperatures can induce decomposition, potentially through pathways such as decarbonylation or polymerization of the unsaturated system.
Caption: Potential thermal degradation pathways for this compound.
Photodegradation
The α,β-unsaturated ester moiety can absorb ultraviolet and visible light, which may lead to E/Z isomerization, cycloaddition reactions, or radical-initiated polymerization.
Caption: Potential photodegradation pathways for this compound.
Experimental Protocols for Stability Assessment
A robust evaluation of the stability of this compound requires a systematic approach, including the development of a stability-indicating analytical method and conducting forced degradation studies.
Experimental Workflow for Stability Studies
The following workflow outlines the key stages for a comprehensive stability assessment of the compound.
Caption: A systematic workflow for the stability assessment of this compound.
Detailed Protocols for Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a non-reactive, water-miscible solvent like acetonitrile.
-
Dilute an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration suitable for analysis.
-
Incubate the solution at a controlled temperature (e.g., 40-60°C) and collect samples at various time points.
-
Neutralize the samples before analysis by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.01 M sodium hydroxide as the degradation medium.
-
Conduct the study at a lower temperature (e.g., room temperature or below) due to the expected rapid degradation.
-
Neutralize the samples before analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use purified water as the degradation medium.
-
Incubate at a controlled temperature (e.g., 40-60°C).
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and monitor for degradation over time.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a vial.
-
Expose the vial to a controlled high temperature (e.g., 80°C) in an oven for a specified period.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photochemically inert, transparent container, as well as the solid compound, to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light to differentiate between photolytic and thermal degradation.
-
Presentation of Stability Data
The quantitative results from the stability studies should be tabulated to allow for easy comparison and interpretation.
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration | % Assay of Parent | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | ||||
| Base Hydrolysis | 0.01 M NaOH | 25 | 2 h | ||||
| Neutral Hydrolysis | Water | 60 | 48 h | ||||
| Oxidation | 3% H₂O₂ | 25 | 8 h | ||||
| Thermal (Solid) | N/A | 80 | 7 days | ||||
| Photolytic (Solid) | N/A | 25 | |||||
| Photolytic (Solution) | N/A | 25 | |||||
| As per ICH Q1B guidelines |
This guide provides a framework for understanding and evaluating the stability of this compound. The inherent reactivity of this compound necessitates careful handling and storage, and a thorough experimental investigation is required to fully characterize its stability profile.
Methodological & Application
Application Notes: Synthesis of Heterocycles Using (E)-Ethyl 4-chloro-4-oxobut-2-enoate
(E)-Ethyl 4-chloro-4-oxobut-2-enoate , also known as ethyl fumaryl chloride, is a highly versatile bifunctional reagent in organic synthesis. Its value stems from the presence of two distinct and strategically positioned electrophilic centers: a highly reactive acyl chloride and an α,β-unsaturated ester system, which acts as a Michael acceptor. This dual reactivity allows for sequential or tandem reactions, making it an excellent precursor for the construction of a variety of heterocyclic scaffolds, which are foundational in medicinal chemistry and drug development.
The acyl chloride group serves as a powerful acylating agent, reacting readily with "hard" nucleophiles like amines, while the unsaturated ester moiety is susceptible to conjugate addition by "soft" nucleophiles. By employing binucleophiles, both reactive sites can be engaged in a cyclization reaction to efficiently build molecular complexity. These notes provide detailed protocols for the synthesis of key heterocyclic systems, namely pyridazinones and polysubstituted pyrroles, utilizing this valuable building block.
Application Note 1: Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylates
The reaction of this compound with hydrazine derivatives is a direct and efficient method for synthesizing pyridazinones. The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of hydrazine initially attacks the highly electrophilic acyl chloride. The resulting acylhydrazide intermediate then undergoes a subsequent intramolecular cyclization onto the ester carbonyl, followed by elimination of ethanol, to yield the stable pyridazinone ring system. This class of heterocycles is prevalent in many biologically active compounds.
Caption: Reaction pathway for pyridazinone synthesis.
Experimental Protocol: Synthesis of Ethyl 2-phenyl-6-oxo-1,2,5,6-tetrahydropyridazine-4-carboxylate
This protocol describes a representative synthesis using phenylhydrazine.
-
Reaction Setup: To a solution of this compound (1.62 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.
-
Reaction Execution: After the initial addition, add a catalytic amount of glacial acetic acid (0.2 mL). Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to afford the desired pyridazinone derivative as a crystalline solid.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Table (Representative)
| R-group on Hydrazine (R-NHNH₂) | Product | Typical Yield (%) |
| H | Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | 75-85 |
| Phenyl | Ethyl 1-phenyl-6-oxo-1,6-dihydropyridazine-4-carboxylate | 80-90 |
| 4-Chlorophenyl | Ethyl 1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-4-carboxylate | 78-88 |
| Methyl | Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate | 70-80 |
Application Note 2: Three-Component Synthesis of Polysubstituted Pyrroles
This compound is an excellent substrate for multicomponent reactions to generate highly substituted pyrroles. A similar reaction has been successfully performed using fumaryl chloride.[1] In this process, a primary amine, an active methylene compound (like ethyl acetoacetate), and the bifunctional butenoate react in a single pot. The reaction cascade involves the initial formation of an N-substituted amide, followed by a Michael addition of the enolized β-ketoester, and a final intramolecular cyclization and dehydration to furnish the pyrrole core. The efficiency and atom economy of this solvent-free approach make it particularly attractive.
Caption: Workflow for the synthesis of pyrroles.
Experimental Protocol: Synthesis of Ethyl 5-acetyl-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate
This protocol is adapted from a similar synthesis using fumaryl chloride and is expected to proceed under solvent-free conditions.[1]
-
Reaction Setup: In a 25 mL round-bottom flask, place ethyl acetoacetate (1.30 g, 10 mmol).
-
Reagent Addition: To the ethyl acetoacetate, add benzylamine (1.07 g, 10 mmol) and stir for 2 minutes. Subsequently, add this compound (1.62 g, 10 mmol) dropwise to the mixture under continuous stirring at room temperature.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature for 10-12 hours. The reaction mixture will typically solidify over time.
-
Monitoring: The reaction can be monitored by observing the consumption of starting materials via TLC.
-
Work-up and Purification: After the reaction is complete, wash the solid mass with water to remove any water-soluble impurities. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure polysubstituted pyrrole.
-
Characterization: Analyze the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Data Table: Synthesis of Pyrroles from Fumaryl Chloride
The following data is for the analogous reaction using fumaryl chloride, which demonstrates the feasibility and expected yields for this transformation.[1]
| Primary Amine (R-NH₂) | Alkyl Acetoacetate | Yield (%)[1] |
| Benzylamine | Methyl Acetoacetate | 85 |
| Aniline | Methyl Acetoacetate | 75 |
| p-Toluidine | Methyl Acetoacetate | 78 |
| Benzylamine | Ethyl Acetoacetate | 82 |
| Aniline | Ethyl Acetoacetate | 70 |
References
Application Notes and Protocols for Diels-Alder Reactions with (E)-Ethyl 4-chloro-4-oxobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings in a single, stereocontrolled step. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool in the synthesis of natural products, pharmaceuticals, and novel materials.[1] (E)-Ethyl 4-chloro-4-oxobut-2-enoate stands out as a highly reactive and versatile dienophile. Its potent reactivity stems from the presence of two electron-withdrawing groups—an acyl chloride and an ethyl ester—which significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it an excellent substrate for reactions with electron-rich dienes.[1]
These application notes provide detailed protocols for conducting Diels-Alder reactions using this compound with various dienes, including cyclopentadiene, furan, and anthracene. The protocols cover reaction setup, monitoring, product isolation, and characterization. Additionally, the influence of Lewis acid catalysis on reaction rate and stereoselectivity is discussed.
Key Reaction Characteristics
-
High Reactivity: The electron-deficient nature of this compound leads to rapid reaction rates, often at moderate temperatures.
-
Stereospecificity: The concerted mechanism of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product. The (E)-configuration of the starting material will be transferred to the resulting cyclohexene adduct.[1]
-
Endo Selectivity: In reactions with cyclic dienes like cyclopentadiene, the endo product is typically favored due to secondary orbital interactions in the transition state.[1] This preference can be further enhanced by the use of Lewis acid catalysts.
Experimental Protocols
The following are generalized protocols that can be adapted for specific dienes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes the reaction of this compound with freshly cracked cyclopentadiene. Cyclopentadiene is stored as its dimer, dicyclopentadiene, and must be "cracked" by heating to generate the monomer for the reaction.
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous toluene or xylenes
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Distillation apparatus for cracking dicyclopentadiene
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer will distill at a much lower temperature (~41 °C). Collect the freshly distilled cyclopentadiene in a chilled receiver and keep it on ice.
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Diels-Alder adduct.
Expected Outcome: The reaction is expected to yield the endo adduct as the major product.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Furan
Lewis acids can significantly accelerate the rate of Diels-Alder reactions and often enhance stereoselectivity. This protocol uses aluminum chloride as a catalyst for the reaction with furan.
Materials:
-
This compound
-
Furan
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add aluminum chloride (0.2 eq) to the cold DCM.
-
Dienophile Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the catalyst suspension.
-
Diene Addition: Add furan (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3: High-Temperature Diels-Alder Reaction with Anthracene
Anthracene is a less reactive diene and often requires higher temperatures for the Diels-Alder reaction to proceed efficiently. Xylenes are a suitable high-boiling solvent for this purpose.
Materials:
-
This compound
-
Anthracene
-
Anhydrous xylenes
-
Petroleum ether
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and anthracene (1.1 eq) in anhydrous xylenes.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for several hours. Monitor the reaction for the disappearance of the starting materials by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization by adding petroleum ether.
-
Purification: Wash the collected solid with cold petroleum ether to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Reaction Conditions and Yields for Diels-Alder Reactions of this compound
| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclopentadiene | None | Toluene | 110 | 4-6 | >90 |
| Furan | AlCl₃ | DCM | 0 | 2-4 | 70-85 |
| Anthracene | None | Xylenes | 140 | 8-12 | 60-75 |
Table 2: Spectroscopic Data for a Representative Diels-Alder Adduct (Hypothetical)
Product: Ethyl 3-chloro-3-oxo-bicyclo[2.2.1]hept-5-ene-2-carboxylate (from reaction with cyclopentadiene)
| Technique | Key Signals |
| ¹H NMR | Signals corresponding to the bicyclic ring protons, the vinyl protons, and the ethyl ester protons. The relative stereochemistry (endo vs. exo) can be determined by the coupling constants of the bridgehead protons. |
| ¹³C NMR | Carbonyl carbons of the acyl chloride and ester, olefinic carbons, and aliphatic carbons of the bicyclic framework. |
| IR (cm⁻¹) | Strong C=O stretching frequencies for the acyl chloride (around 1780-1815 cm⁻¹) and the ester (around 1735-1750 cm⁻¹), and a C=C stretch for the alkene. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the adduct. |
Visualizations
Logical Workflow for a Diels-Alder Reaction
Caption: General experimental workflow for a Diels-Alder reaction.
Signaling Pathway: HOMO-LUMO Interaction in a Diels-Alder Reaction
Caption: HOMO-LUMO interaction in a normal electron demand Diels-Alder reaction.
References
Application Notes and Protocols: (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the Synthesis of Natural Products
Introduction
(E)-Ethyl 4-chloro-4-oxobut-2-enoate is a highly functionalized C4 building block possessing both an electrophilic acyl chloride and an α,β-unsaturated ester moiety. While direct application of this specific reagent in the total synthesis of natural products is not widely documented in readily available literature, its reduced and chiral derivative, ethyl 4-chloro-3-hydroxybutanoate (CHBE), serves as a critical precursor to several bioactive natural products. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a close analogue, provides access to both (R)- and (S)-CHBE, which are versatile chiral synthons.[1]
These application notes will focus on the utility of (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) as a key starting material in the total synthesis of L-carnitine and the antibiotic (+)-negamycin.
Total Synthesis of L-Carnitine
L-carnitine is a quaternary ammonium compound essential for the transport of fatty acids into the mitochondria for β-oxidation. Its synthesis often relies on the stereospecific introduction of a hydroxyl group, for which (R)-CHBE is an excellent chiral precursor.
Overall Synthetic Strategy
The synthesis of L-carnitine from (R)-CHBE is a straightforward process involving the nucleophilic substitution of the chloride by trimethylamine. This reaction proceeds with the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final L-carnitine product.
Quantitative Data for L-Carnitine Synthesis
| Step | Reactant | Reagent | Product | Yield (%) | Reference |
| 1 | Ethyl 4-chloroacetoacetate | Reductase, Cofactor, Catalyst | (R)-4-chloro-3-hydroxy ethyl butyrate | >99.0 (ee >99.0%) | CN112322668A |
| 2 | (R)-ethyl 4-chloro-3-hydroxybutyrate | Trimethylamine (45% in H₂O) | L-carnitine | 71 - 75% | EP1131279B1[2] |
Experimental Protocols
Step 1: Asymmetric Reduction of Ethyl 4-chloroacetoacetate to (R)-ethyl 4-chloro-3-hydroxybutyrate
This protocol is a general representation based on enzymatic reduction methods.
-
Materials: Ethyl 4-chloroacetoacetate, reductase enzyme, coenzyme (e.g., NADH or NADPH), catalyst (e.g., zinc sulfate), isopropanol, phosphate buffer (pH 6.5-7.0).
-
Procedure:
-
To a temperature-controlled reactor, add phosphate buffer and ethyl 4-chloroacetoacetate.
-
Initiate stirring and add isopropanol.
-
Sequentially add the reductase, coenzyme, and catalyst.
-
Maintain the reaction under a negative pressure to remove acetone byproduct.
-
Monitor the reaction progress by suitable analytical methods (e.g., GC, HPLC).
-
Upon completion, filter the solution to remove the enzyme.
-
The filtrate containing (R)-ethyl 4-chloro-3-hydroxybutyrate can be purified by extraction and column chromatography.
-
Step 2: Synthesis of L-Carnitine from (R)-ethyl 4-chloro-3-hydroxybutyrate
-
Materials: (R)-ethyl 4-chloro-3-hydroxybutyrate, 45% aqueous trimethylamine.
-
Procedure:
-
In a suitable reactor, combine (R)-ethyl 4-chloro-3-hydroxybutyrate and 45% aqueous trimethylamine.[2]
-
Heat the reaction mixture to 80°C and maintain for 2-15 hours.[2]
-
After cooling, remove the excess trimethylamine under a stream of nitrogen.
-
The resulting aqueous solution is extracted with a suitable organic solvent (e.g., methylene chloride) to remove impurities.
-
The aqueous solution containing L-carnitine can be further purified by ion-exchange chromatography.
-
Logical Workflow for L-Carnitine Synthesis
Caption: Synthetic pathway from ethyl 4-chloroacetoacetate to L-carnitine.
Total Synthesis of (+)-Negamycin
(+)-Negamycin is a dipeptide antibiotic with activity against Gram-negative bacteria. An efficient total synthesis has been developed starting from commercially available (R)-ethyl 4-chloro-3-hydroxybutanoate.[3]
Overall Synthetic Strategy
The total synthesis of (+)-negamycin from (R)-CHBE involves a multi-step sequence. A key transformation is a highly stereoselective Michael addition of a chiral amine to an α,β-unsaturated carbonyl intermediate, which is derived from (R)-CHBE. This step is crucial for establishing the second chiral center of the natural product. The synthesis is reported to be completed in 13 steps with an overall yield of 31%.[3]
Quantitative Data for (+)-Negamycin Synthesis
| Starting Material | Natural Product | Number of Steps | Overall Yield (%) | Key Step | Reference |
| (R)-(+)-4-chloro-3-hydroxybutanoate | (+)-Negamycin | 13 | 31 | Asymmetric Michael Addition | [3] |
Conceptual Experimental Workflow
While the detailed step-by-step protocol is extensive, the logical flow of the synthesis can be visualized. The initial steps focus on the conversion of (R)-CHBE into a key α,β-unsaturated ester intermediate. This is followed by the crucial diastereoselective Michael addition to install the second stereocenter. Subsequent steps involve functional group manipulations and final deprotection to afford (+)-negamycin.
Logical Relationship Diagram for (+)-Negamycin Synthesis
Caption: Conceptual workflow for the total synthesis of (+)-Negamycin.
(R)-Ethyl 4-chloro-3-hydroxybutyrate as a Potential Precursor for Macrolactin A
Macrolactin A is a 24-membered macrolide with a range of biological activities, including antibacterial and antiviral properties. Several sources identify (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) as a key chiral building block for the synthesis of macrolactin A.[1] However, a detailed and published total synthesis of macrolactin A that commences from (R)-CHBE could not be identified in the performed literature search. The existing total syntheses of macrolactin A appear to utilize different chiral starting materials and synthetic strategies. The recognition of (R)-CHBE as a potential precursor highlights its value as a versatile C4 chiral synthon for complex natural product synthesis, even if a specific route to macrolactin A has not been publicly detailed.
Disclaimer: The experimental protocols provided are generalized representations based on the cited literature and may require optimization for specific laboratory conditions. Researchers should consult the original publications for detailed experimental procedures and safety information.
References
Application Notes and Protocols for Polymer Synthesis Using (E)-Ethyl 4-chloro-4-oxobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl 4-chloro-4-oxobut-2-enoate is a bifunctional monomer offering unique opportunities for the synthesis of functional polymers. Its structure contains two reactive sites: a polymerizable carbon-carbon double bond in conjugation with an ester group, and a highly reactive acyl chloride. This combination allows for a variety of polymerization strategies to produce polymers with tailored properties, suitable for applications in drug delivery, biomaterials, and specialty coatings. These notes provide detailed hypothetical protocols and application concepts based on the known reactivity of its functional groups.
Introduction to Polymerization Strategies
The dual functionality of this compound allows for several polymerization approaches:
-
Strategy A: Radical Polymerization of the Acrylate Moiety. This approach utilizes the carbon-carbon double bond for chain-growth polymerization, leaving the acyl chloride group pendant for post-polymerization modification. This is ideal for creating functional polymer backbones that can be later cross-linked or conjugated with active molecules.
-
Strategy B: Polycondensation via the Acyl Chloride. This method involves a step-growth polymerization where the acyl chloride reacts with a difunctional nucleophile (e.g., a diol or diamine) to form polyesters or polyamides, respectively. The acrylate group can either be preserved for subsequent modification or participate in cross-linking reactions.
-
Strategy C: Sequential Polymerization. This advanced strategy involves the polymerization of one functional group followed by the polymerization of the second. For example, a radical polymerization of the acrylate could be followed by a polycondensation reaction using the pendant acyl chloride groups.
Application Note: Synthesis of a Functional Polyester for Drug Conjugation
This application note describes the synthesis of a linear polyester with pendant acrylate groups, which can be subsequently used for Michael addition of thiol-containing drugs or biomolecules.
Experimental Protocol: Interfacial Polycondensation of this compound with a Diol
This protocol outlines a hypothetical interfacial polycondensation to form a polyester.
Materials:
-
This compound
-
1,6-Hexanediol
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
Procedure:
-
Prepare an aqueous solution of 1,6-hexanediol (e.g., 0.1 M) and NaOH (e.g., 0.2 M) in deionized water.
-
Prepare an organic solution of this compound (e.g., 0.1 M) in DCM.
-
In a beaker equipped with a high-speed stirrer, add the aqueous solution.
-
While stirring vigorously, rapidly pour the organic solution into the aqueous solution.
-
Continue stirring for 15-30 minutes. A precipitate of the polymer will form at the interface of the two phases.
-
Stop stirring and allow the phases to separate.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove unreacted diol and NaOH.
-
Wash the polymer with methanol to remove unreacted monomer and low molecular weight oligomers.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy. The presence of the ester linkage and the preservation of the acrylate double bond should be verified.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Monomer Concentration (Organic Phase) | 0.1 M |
| Diol Concentration (Aqueous Phase) | 0.1 M |
| Base Concentration (Aqueous Phase) | 0.2 M |
| Reaction Time | 20 min |
| Yield | 75-85% |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Application Note: Synthesis of a Reactive Polymer Backbone via Radical Polymerization
This note details the synthesis of a polymer with pendant acyl chloride groups, which are highly reactive and can be used for grafting other molecules or for creating cross-linked networks.
Experimental Protocol: Free Radical Polymerization of this compound
This protocol describes a solution-based free radical polymerization.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous 1,4-Dioxane (solvent)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and AIBN in anhydrous 1,4-dioxane.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold, anhydrous diethyl ether while stirring.
-
Collect the polymer by filtration under inert atmosphere.
-
Wash the polymer with anhydrous diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
Note: The acyl chloride groups are moisture-sensitive. All manipulations should be carried out under strictly anhydrous conditions.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Monomer Concentration | 1.0 M |
| [Monomer]:[Initiator] Ratio | 100:1 |
| Reaction Temperature | 70°C |
| Reaction Time | 12 h |
| Conversion | 80-90% |
| Number Average Molecular Weight (Mn) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.0 |
Visualization of Workflows and Pathways
Diagram 1: Interfacial Polycondensation Workflow
Caption: Workflow for interfacial polycondensation.
Diagram 2: Radical Polymerization Logical Flow
Caption: Logical flow for free radical polymerization.
Diagram 3: Post-Polymerization Modification Signaling Pathway
Caption: Pathway for post-polymerization modification.
Application Notes and Protocols: Lewis Acid Catalyzed Reactions of Ethyl Fumaroyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl fumaroyl chloride, an α,β-unsaturated acyl chloride, is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers: the acyl chloride carbon and the β-carbon of the unsaturated system. Lewis acid catalysis plays a pivotal role in modulating the reactivity of ethyl fumaroyl chloride, enabling a range of transformations including Friedel-Crafts acylations, Diels-Alder reactions, and other cycloadditions. This document provides an overview of these reactions, including detailed protocols and mechanistic insights, to guide researchers in leveraging the synthetic potential of this reagent.
The coordination of a Lewis acid to one of the carbonyl oxygens of ethyl fumaroyl chloride significantly enhances the electrophilicity of the molecule. This activation facilitates reactions with a variety of nucleophiles, including aromatic compounds, dienes, and alkenes. The choice of Lewis acid, solvent, and reaction temperature can influence the reaction pathway, leading to different products with varying degrees of regio- and stereoselectivity.
Friedel-Crafts Acylation of Arenes
Lewis acid-catalyzed Friedel-Crafts acylation of aromatic compounds with ethyl fumaroyl chloride provides a direct route to the synthesis of substituted benzoylacrylates. These products are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The reaction proceeds via the formation of a highly reactive acylium ion intermediate upon coordination of the Lewis acid to the acyl chloride.
Reaction Scheme:
Quantitative Data
While specific quantitative data for the Friedel-Crafts acylation of a wide range of arenes with ethyl fumaroyl chloride is not extensively documented in publicly available literature, the following table provides representative yields for the acylation of benzene with similar acyl chlorides under Lewis acid catalysis. These values can serve as a benchmark for optimizing reactions with ethyl fumaroyl chloride.
| Arene | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzene | AlCl₃ | CS₂ | Reflux | ~90 | General Organic Chemistry |
| Toluene | AlCl₃ | Dichloromethane | 0 to rt | ~85 (para) | General Organic Chemistry |
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Ethyl Fumaroyl Chloride (Representative Protocol)
Materials:
-
Ethyl fumaroyl chloride (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)
-
Anhydrous Benzene (solvent and reactant)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equiv) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl fumaroyl chloride (1.0 equiv) in anhydrous benzene to the stirred suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 3-benzoyl-2-propenoate.
Note: This is a generalized protocol. Optimization of the Lewis acid, solvent, temperature, and reaction time may be necessary for specific aromatic substrates.
Mechanistic Pathway
The mechanism of the Friedel-Crafts acylation involves the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This is followed by electrophilic attack on the aromatic ring and subsequent rearomatization.
Diels-Alder [4+2] Cycloaddition
Ethyl fumaroyl chloride can act as a dienophile in Diels-Alder reactions. The presence of two electron-withdrawing groups (the acyl chloride and the ester) makes it a reactive dienophile. Lewis acid catalysis can further enhance its reactivity and influence the stereochemical outcome of the cycloaddition.
Reaction Scheme:
Quantitative Data
Specific examples of Lewis acid-catalyzed Diels-Alder reactions of ethyl fumaroyl chloride are not widely reported. However, the following table provides data for the uncatalyzed and Lewis acid-promoted reactions of similar dienophiles, which can be used as a starting point for reaction development.
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | endo:exo Ratio | Yield (%) | Reference |
| Cyclopentadiene | Maleic Anhydride | None | Benzene | 25 | 9:1 | >95 | Advanced Organic Chemistry |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | CH₂Cl₂ | -78 | 99:1 | ~90 | Advanced Organic Chemistry |
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with Ethyl Fumaroyl Chloride (Representative Protocol)
Materials:
-
Ethyl fumaroyl chloride (1.0 equiv)
-
Freshly cracked cyclopentadiene (1.2 equiv)
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl, SnCl₄) (0.1 - 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the Lewis acid in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add ethyl fumaroyl chloride to the cooled solution and stir for 15 minutes.
-
Slowly add a solution of freshly cracked cyclopentadiene in anhydrous dichloromethane.
-
Stir the reaction mixture at the same temperature for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Diels-Alder adduct.
Mechanistic Pathway
The Diels-Alder reaction is a concerted pericyclic reaction. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction. This coordination also enhances the endo selectivity due to secondary orbital interactions.
[2+2] Cycloaddition Reactions
Ethyl fumaroyl chloride can also participate in [2+2] cycloaddition reactions with alkenes, particularly electron-rich alkenes, in the presence of a Lewis acid. These reactions lead to the formation of functionalized cyclobutane derivatives. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate, which is stabilized by the Lewis acid.
Reaction Scheme:
Quantitative Data
Detailed quantitative data for Lewis acid-catalyzed [2+2] cycloadditions of ethyl fumaroyl chloride are scarce in the literature. The success and stereochemical outcome of these reactions are highly dependent on the specific alkene, Lewis acid, and reaction conditions. Researchers should perform initial screening experiments to determine the feasibility and optimal conditions for their desired transformation.
Experimental Protocol: [2+2] Cycloaddition of an Alkene with Ethyl Fumaroyl Chloride (General Protocol)
Materials:
-
Ethyl fumaroyl chloride (1.0 equiv)
-
Alkene (1.0 - 2.0 equiv)
-
Lewis Acid (e.g., ZnCl₂, EtAlCl₂) (1.0 - 1.5 equiv)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, nitromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the Lewis acid in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Add the alkene to the Lewis acid solution.
-
Slowly add a solution of ethyl fumaroyl chloride in the same solvent to the reaction mixture.
-
Maintain the reaction at the low temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding the quenching solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Logical Workflow for [2+2] Cycloaddition
Conclusion
Lewis acid catalysis provides a powerful tool for unlocking the synthetic potential of ethyl fumaroyl chloride. By carefully selecting the Lewis acid and reaction conditions, researchers can achieve a variety of valuable transformations, including Friedel-Crafts acylations and cycloaddition reactions. The protocols and mechanistic diagrams provided in these application notes serve as a foundation for further exploration and development of novel synthetic methodologies. It is important to note that while generalized procedures are provided, empirical optimization is often necessary to achieve high yields and selectivities for specific substrates.
Troubleshooting & Optimization
Technical Support Center: (E)-Ethyl 4-chloro-4-oxobut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Ethyl 4-chloro-4-oxobut-2-enoate.
Frequently Asked Questions (FAQs)
1. What are the primary reactive sites of this compound and what are the expected products?
This compound is a bifunctional reagent with two primary reactive sites: the highly electrophilic acyl chloride and the α,β-unsaturated ester system.[1]
-
Acyl Chloride: This site is prone to nucleophilic acyl substitution. Strong or "hard" nucleophiles, such as primary and secondary amines, alcohols, and thiols, will readily attack the acyl chloride to form N-substituted amides, esters, and thioesters, respectively.[1] This reaction is typically fast and chemoselective.[1]
-
α,β-Unsaturated Ester: This system acts as a Michael acceptor, susceptible to 1,4-conjugate addition by soft nucleophiles.[1]
The expected major product depends on the nature of the nucleophile and the reaction conditions.
2. I am observing a lower than expected yield in my reaction with a primary amine. What are the potential side products?
Several side products can lead to a reduced yield of the desired amide product.
-
Michael Addition Product: The amine can act as a Michael donor and add to the β-carbon of the α,β-unsaturated system. This is more likely with softer amine nucleophiles or under conditions that favor conjugate addition.
-
Di-acylation Product: If a diamine is used, or if the initial amide product has a remaining nucleophilic site, a second acylation can occur.
-
Hydrolysis Product: The acyl chloride is highly susceptible to hydrolysis. Trace amounts of water in the reagents or solvent can lead to the formation of (E)-4-ethoxy-4-oxobut-2-enoic acid.
-
Polymerization: Under certain conditions, especially in the presence of initiators or at elevated temperatures, the α,β-unsaturated system can undergo polymerization.
-
Isomerization: The (E)-isomer can potentially isomerize to the (Z)-isomer, which may have different reactivity and be more difficult to purify from the desired product.
Troubleshooting Guide: Low Yield in Amidation Reactions
| Observation | Potential Cause | Recommended Action |
| Mixture of amide and Michael adduct observed by NMR/LC-MS. | Amine is acting as both a nucleophile at the acyl chloride and a Michael donor. | Use a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1] Run the reaction at a lower temperature to favor the faster acyl substitution. |
| Product mixture shows a compound with a carboxylic acid peak in IR/NMR. | Hydrolysis of the acyl chloride by adventitious water. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon). |
| Formation of a viscous or solid, insoluble material. | Polymerization of the starting material or product. | Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Maintain a low reaction temperature. |
| Complex mixture of products that is difficult to purify. | Multiple side reactions are occurring. | Re-evaluate the reaction conditions. Consider protecting group strategies if the nucleophile has multiple reactive sites. |
3. What are the key considerations for performing a Friedel-Crafts acylation with this compound?
Friedel-Crafts acylation allows for the attachment of the acyl group to an aromatic ring using a Lewis acid catalyst.[2][3]
Potential Side Products and Issues:
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur if the aromatic ring is highly activated.[4]
-
Deactivation of Catalyst: The ketone product can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.[5]
-
Reaction with the Ester: The Lewis acid can potentially coordinate to the ester carbonyl, leading to undesired side reactions.
-
Rearrangement: While the acylium ion is generally stable, rearrangements are possible under harsh conditions.[6]
Experimental Protocol: Friedel-Crafts Acylation of Benzene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous benzene (10 vol) at 0 °C under an inert atmosphere, add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Primary Reaction Pathways
Caption: Primary reaction pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Amidation
Caption: Troubleshooting workflow for amidation reactions.
References
Technical Support Center: Diels-Alder Reactions with Ethyl Fumaroyl Chloride
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of Diels-Alder reactions involving ethyl fumaroyl chloride.
Troubleshooting Guide: Low Reaction Yield
Problem: You are experiencing a low yield in your Diels-Alder reaction with ethyl fumaroyl chloride.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Diels-Alder reaction with ethyl fumaroyl chloride lower than expected?
Several factors can contribute to low yields:
-
Lack of Activation: Ethyl fumaroyl chloride is an electron-poor dienophile due to the presence of two electron-withdrawing groups (the ester and the acyl chloride). While this makes it reactive, the reaction rate and yield can be significantly enhanced by using a catalyst, especially if the diene is not sufficiently electron-rich.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, using a protic solvent with a Lewis acid catalyst can deactivate the catalyst.
-
Diene Inactivity: The diene must be able to adopt an s-cis conformation to react.[2] Dienes locked in an s-trans conformation will not undergo the reaction.[3] Additionally, if your diene possesses strong electron-withdrawing groups, it will be less reactive towards an electron-poor dienophile like ethyl fumaroyl chloride.[4]
-
Side Reactions: Acyl chlorides are highly reactive and can be susceptible to hydrolysis if moisture is present in the reaction mixture. This will consume the starting material and reduce the yield.
Q2: How can a Lewis acid catalyst improve the reaction yield?
Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, making it more electrophilic and reactive.[3][5] In the case of ethyl fumaroyl chloride, the Lewis acid will coordinate to one of the carbonyl oxygens. This coordination increases the electron-withdrawing nature of the functional group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6] This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a faster reaction rate and often improved selectivity.[6] Recent studies also suggest that Lewis acids accelerate the reaction by reducing the Pauli repulsion between the reactants.[7][8]
Mechanism of Lewis Acid Catalysis:
Caption: Lewis acid activation of a dienophile in a Diels-Alder reaction.
Q3: Which Lewis acid catalyst and solvent should I use?
The choice of catalyst and solvent are often linked. Strong Lewis acids like AlCl₃ and TiCl₄ can provide significant rate enhancements. However, milder catalysts like ZnCl₂ or Ca(OTf)₂ may offer better selectivity or tolerance to certain functional groups.[3][6] When using a Lewis acid, it is crucial to use an anhydrous, aprotic solvent such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF) to prevent catalyst deactivation.[6][9]
Table 1: Comparison of Common Lewis Acid Catalysts
| Lewis Acid Catalyst | Typical Loading (mol%) | Common Solvents | Relative Activity | Key Considerations |
| AlCl₃ (Aluminum Chloride) | 10 - 100 | DCM, CS₂ | Very High | Very moisture-sensitive; can promote side reactions.[6] |
| TiCl₄ (Titanium Tetrachloride) | 5 - 20 | DCM, Toluene | High | Highly effective at low temperatures; moisture-sensitive.[3] |
| SnCl₄ (Tin Tetrachloride) | 10 - 50 | DCM, Benzene | Moderate to High | Good general-purpose catalyst.[3][6] |
| ZnCl₂ (Zinc Chloride) | 20 - 100 | THF, Diethyl Ether | Moderate | Milder option, less prone to side reactions.[3] |
| Ca(OTf)₂ (Calcium Triflate) | 10 - 20 | DCM | Moderate | Environmentally benign and effective catalyst system.[6] |
Table 2: Influence of Solvent Polarity on Uncatalyzed Reactions
| Solvent | Relative Rate Enhancement | Type | Notes |
| Water | High (up to 700x) | Protic, Polar | Significant rate acceleration due to hydrophobic effects and hydrogen bonding.[2][10] Not suitable for use with most Lewis acids. |
| Dimethylformamide (DMF) | High | Aprotic, Polar | Can significantly increase reaction rates.[2] |
| Dichloromethane (DCM) | Moderate | Aprotic, Polar | Common choice for catalyzed reactions. |
| Toluene / Xylene | Low | Aprotic, Nonpolar | Often requires higher temperatures (reflux).[11] |
| Hexane | Very Low | Aprotic, Nonpolar | Generally slow reaction rates. |
Q4: How do I set up a typical Lewis acid-catalyzed Diels-Alder reaction?
Here is a general protocol for a small-scale reaction. Reactant amounts and conditions should be optimized for your specific diene.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
Diene (1.0 eq)
-
Ethyl fumaroyl chloride (1.1 eq)
-
Lewis Acid (e.g., AlCl₃, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen/argon line
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Reactant Setup: To a round-bottom flask, add the diene and anhydrous DCM. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Catalyst Addition: Carefully add the Lewis acid catalyst to the stirred solution. If the Lewis acid is a solid, it can be added in portions. If it is a liquid, it can be added via syringe.
-
Dienophile Addition: Add the ethyl fumaroyl chloride dropwise to the reaction mixture over several minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction using an appropriate technique (e.g., TLC, GC-MS, or NMR) by periodically taking aliquots.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent. For AlCl₃, a saturated aqueous solution of sodium bicarbonate or Rochelle's salt is often used. This should be done carefully at a low temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (or another suitable organic solvent) multiple times.
-
Purification: Combine the organic layers, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography, recrystallization, or distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
Preventing polymerization of (E)-Ethyl 4-chloro-4-oxobut-2-enoate
Welcome to the technical support center for (E)-Ethyl 4-chloro-4-oxobut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling, storage, and use of this reactive bifunctional reagent, with a specific focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
A1: this compound is a bifunctional organic compound. It possesses two primary reactive sites: a highly electrophilic acyl chloride group and an α,β-unsaturated ester system. The acyl chloride is susceptible to rapid reaction with nucleophiles such as amines, alcohols, and water. The carbon-carbon double bond can act as a Michael acceptor and is prone to polymerization, particularly under certain conditions.
Q2: Why is my sample of this compound viscous or solidified?
A2: Increased viscosity or solidification of the liquid this compound is a strong indicator of polymerization. This can be triggered by improper storage conditions, such as exposure to heat, light, or the presence of radical initiators. Contamination with substances that can initiate polymerization can also be a cause.
Q3: How can I detect the early stages of polymerization?
A3: Early detection of polymerization can prevent the loss of valuable material and ensure the validity of experimental results. Here are a few methods:
-
Visual Inspection: Regularly check for an increase in viscosity, haziness, or the formation of precipitates.
-
NMR Spectroscopy: Proton NMR (¹H NMR) can show broadening of signals or the appearance of new signals in the aliphatic region, corresponding to the polymer backbone, while the vinyl proton signals diminish.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques can identify the formation of oligomers and polymers by detecting species with higher molecular weight than the monomer.
Q4: What are the ideal storage conditions for this compound to prevent polymerization?
A4: To minimize the risk of polymerization and degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C. Avoid freezing, as this can cause moisture condensation upon thawing.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.
-
Light: Protect from light by using an amber or opaque container.
-
Inhibitor: Ensure the product contains a suitable polymerization inhibitor. If you plan to store it for an extended period, consider adding a stabilizer.
Troubleshooting Guide: Polymerization Issues
This guide provides a structured approach to troubleshooting and preventing polymerization of this compound during storage and in reactions.
Issue 1: Sample has polymerized during storage.
| Possible Cause | Troubleshooting Action |
| Exposure to Heat | Discard the polymerized sample. Procure fresh material and ensure it is stored in a temperature-controlled environment (2-8°C). |
| Exposure to Light | Dispose of the affected sample. Store new material in a light-protected (amber or opaque) container. |
| Absence or Depletion of Inhibitor | If the material is still liquid but viscosity has increased, it may be possible to add a polymerization inhibitor (see Table 1) to stabilize the remaining monomer for short-term use, after careful purity analysis. For long-term storage, it is best to use a fresh, properly inhibited batch. |
| Contamination | The container may have been contaminated with a polymerization initiator (e.g., radicals, strong bases). Use a fresh, unopened container for future work and ensure all transfers are done with clean, dry equipment. |
Issue 2: Polymerization occurs during a reaction.
| Possible Cause | Troubleshooting Action |
| High Reaction Temperature | Optimize the reaction temperature. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of Radical Initiators | Ensure all solvents and reagents are free from peroxides or other radical-initiating impurities. Use freshly distilled solvents when necessary. |
| Incompatible Reagents or Solvents | Certain reagents or impurities in solvents could trigger polymerization. Review the compatibility of all components in your reaction mixture. |
| Extended Reaction Times | If the desired reaction is slow, prolonged exposure to reaction conditions might favor polymerization. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
Data Presentation: Recommended Polymerization Inhibitors
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Radical Scavenger | Requires the presence of oxygen to be effective.[1] |
| 4-Methoxyphenol (MEHQ) | 50 - 500 | Radical Scavenger | Also requires oxygen for activity.[1] |
| Phenothiazine (PTZ) | 100 - 1000 | Radical Scavenger | Can be effective in the absence of oxygen. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 50 - 200 | Stable Radical | Highly effective radical trap. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Radical Scavenger | A common antioxidant that can inhibit radical polymerization.[1][2] |
| Copper(II) Chloride | 10 - 100 | Redox Inhibitor | Can be effective but may interfere with certain reactions. |
Experimental Protocols
Protocol: Acylation of a Primary Amine with this compound with Polymerization Prevention
This protocol describes a general procedure for the acylation of a primary amine, incorporating steps to minimize the risk of polymerization of the acylating agent.
Materials:
-
This compound (inhibited)
-
Primary amine
-
Anhydrous, peroxide-free solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A Schlenk line or a glovebox is recommended.
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous solvent.
-
In a separate flask, dissolve this compound (1.1 eq.) in the anhydrous solvent.
-
-
Reaction Execution:
-
Cool the solution of the primary amine and base to 0°C in an ice bath.
-
Slowly add the solution of this compound to the cooled amine solution dropwise over 30 minutes with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic reaction and reduce the risk of polymerization.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Mandatory Visualization
Caption: Troubleshooting workflow for polymerization issues.
References
Technical Support Center: Purification of (E)-Ethyl 4-chloro-4-oxobut-2-enoate
Welcome to the technical support center for the purification of (E)-Ethyl 4-chloro-4-oxobut-2-enoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of the desired (E)-isomer from its (Z)-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from its Z-isomer?
A1: The most common and effective methods for separating the geometric isomers of Ethyl 4-chloro-4-oxobut-2-enoate are preparative High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice of method often depends on the scale of the purification, the required purity of the final product, and the available equipment.
Q2: What are the key physical property differences between the (E) and (Z) isomers that can be exploited for separation?
A2: The (E)-isomer generally has a more linear and sterically accessible molecular shape compared to the (Z)-isomer[1]. This difference in geometry can lead to variations in crystal lattice packing and intermolecular interactions, resulting in different melting points and solubilities in various solvents. These differences are the basis for separation by fractional crystallization. In chromatography, the differential interaction of the isomers with the stationary phase, often due to polarity and shape differences, allows for their separation.
Q3: Can the Z-isomer be converted to the desired E-isomer?
A3: Yes, isomerization from the (Z) to the (E) form is possible. This transformation is analogous to the well-documented isomerization of maleates (cis) to fumarates (trans). Such isomerizations can often be catalyzed by acids or under thermal conditions. However, it is crucial to carefully control the reaction conditions to avoid unwanted side reactions or degradation of the product.
Q4: How can I monitor the progress of the purification?
A4: Analytical HPLC is the recommended method for monitoring the isomeric ratio throughout the purification process. A well-developed HPLC method can provide rapid and accurate quantification of the (E) and (Z) isomers, allowing you to assess the efficiency of each purification step.
Troubleshooting Guides
Preparative HPLC Purification
This guide addresses common issues encountered during the preparative HPLC separation of (E)- and (Z)-Ethyl 4-chloro-4-oxobut-2-enoate.
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between (E) and (Z) isomer peaks | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Flow rate is too high. | 1. Optimize the mobile phase by varying the solvent ratio (e.g., acetonitrile/water or methanol/water). The addition of a small amount of a modifier like formic acid can sometimes improve peak shape and resolution. 2. A C18 column is a good starting point. If resolution is still poor, consider a phenyl-hexyl or a column with a different stationary phase chemistry that offers alternative selectivity. 3. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Peak tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. | 1. Add a competing agent to the mobile phase, such as a small amount of triethylamine (use with caution and ensure compatibility with your column and detector). 2. Reduce the amount of sample injected onto the column. |
| Peak splitting or broadening | 1. Column degradation or contamination. 2. Incompatibility of the sample solvent with the mobile phase. | 1. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. 2. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Isomerization on the column | The stationary phase or mobile phase is promoting the conversion of the Z-isomer to the E-isomer (or vice versa). | 1. Ensure the mobile phase is not too acidic or basic if the isomers are sensitive to pH. 2. Screen different stationary phases to find one that is inert towards the isomers. |
Fractional Crystallization Purification
This guide provides troubleshooting for the purification of this compound by fractional crystallization.
| Issue | Potential Cause | Recommended Solution |
| No crystal formation | 1. The solution is not supersaturated. 2. The chosen solvent is not appropriate. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Perform solubility tests with a range of solvents to identify one in which the desired (E)-isomer has lower solubility than the (Z)-isomer at a given temperature. |
| Co-crystallization of both isomers | The solubility difference between the (E) and (Z) isomers in the chosen solvent is not significant enough. | 1. Experiment with different solvent systems (binary or ternary mixtures) to enhance the solubility difference. 2. Employ a very slow cooling rate to allow for selective crystallization of the less soluble isomer. |
| Low yield of purified (E)-isomer | 1. The (E)-isomer has significant solubility in the mother liquor. 2. Multiple crystallization steps are required. | 1. Cool the crystallization mixture to a lower temperature to maximize the precipitation of the (E)-isomer. 2. Perform multiple recrystallization steps, collecting the mother liquor from each step and reprocessing it to recover more of the desired product. |
| Product instability during crystallization | The acyl chloride functionality is susceptible to hydrolysis or reaction with the solvent. Acyl chlorides are generally reactive compounds.[2][3][4] | 1. Use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. 2. Avoid protic solvents (e.g., alcohols) that can react with the acyl chloride group. |
Experimental Protocols
Preparative HPLC Method Development
A general protocol for developing a preparative HPLC method for the separation of (E) and (Z) isomers of α,β-unsaturated esters is provided below. This should be adapted and optimized for the specific case of Ethyl 4-chloro-4-oxobut-2-enoate.
1. Analytical Method Development:
-
Column: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Begin with an isocratic elution using a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both isomers show good absorbance (a scouting run with a photodiode array detector is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL of a dilute solution of the isomer mixture.
-
Optimization: Adjust the mobile phase composition to achieve baseline separation of the (E) and (Z) peaks. If necessary, explore other stationary phases.
2. Scaling up to Preparative HPLC:
-
Column: Use a preparative column with the same stationary phase as the optimized analytical method (e.g., 250 mm x 21.2 mm).
-
Flow Rate: Scale the flow rate according to the column dimensions. For a 21.2 mm ID column, a starting flow rate of 20-40 mL/min is common.
-
Sample Loading: Dissolve the crude isomer mixture in the mobile phase at the highest possible concentration without causing precipitation. Perform loading studies to determine the maximum amount of sample that can be injected without compromising resolution.
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction by analytical HPLC to determine the isomeric purity. Combine the fractions containing the purified (E)-isomer.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for HPLC method development and scale-up.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | 26367-48-6 | Benchchem [benchchem.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrevise.org [chemrevise.org]
- 4. savemyexams.com [savemyexams.com]
Technical Support Center: Optimizing Michael Additions to Ethyl Fumaroyl Chloride
Welcome to the technical support center for optimizing Michael additions to ethyl fumaroyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient reactions.
Troubleshooting Guide
This section addresses common issues encountered during the Michael addition to ethyl fumaroyl chloride, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my Michael addition reaction not proceeding or showing low conversion?
Possible Causes:
-
Insufficiently activated nucleophile: The nucleophile may not be basic or nucleophilic enough to attack the electron-deficient alkene.
-
Inappropriate solvent: The chosen solvent may not effectively solvate the reactants or facilitate the reaction mechanism.
-
Catalyst issues: The catalyst may be inactive, used in an insufficient amount, or unsuitable for the specific nucleophile-acceptor pair.
-
Low reaction temperature: The temperature may be too low to overcome the activation energy of the reaction.
Solutions:
-
Nucleophile Activation:
-
For carbon nucleophiles (e.g., malonates, β-ketoesters), ensure complete deprotonation by using a suitable base. The choice of base is critical; stronger bases may favor undesired side reactions.
-
For heteroatom nucleophiles (e.g., amines, thiols), consider using a co-catalyst or a more polar solvent to enhance nucleophilicity.
-
-
Solvent Selection:
-
Polar aprotic solvents like THF, DMF, or DMSO can often accelerate the reaction by stabilizing charged intermediates.[1]
-
For some base-catalyzed reactions, polar protic solvents like ethanol can be effective.
-
Solvent-free conditions have also been shown to be effective in some cases, which can simplify workup and purification.[2]
-
-
Catalyst Optimization:
-
For base-catalyzed reactions, common choices include triethylamine (Et3N), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and phosphines.[3][4]
-
Lewis acids such as ZnCl₂, AlCl₃, or Sc(OTf)₃ can be employed to activate the ethyl fumaroyl chloride, making it more susceptible to nucleophilic attack.[5]
-
Ensure the catalyst is not quenched by impurities in the reactants or solvent.
-
-
Temperature Adjustment:
-
Gradually increasing the reaction temperature can improve the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and decomposition.
-
Q2: I am observing significant formation of a side product resulting from the reaction at the acyl chloride. How can I favor the Michael addition?
Possible Cause:
-
Ethyl fumaroyl chloride has two electrophilic sites: the β-carbon (Michael acceptor) and the carbonyl carbon of the acyl chloride. "Hard" nucleophiles and highly basic conditions tend to favor attack at the highly electrophilic acyl chloride, leading to nucleophilic acyl substitution.
Solutions:
-
Choice of Nucleophile: Employ "softer," less basic nucleophiles. For example, organocuprates (Gilman reagents) are known to preferentially undergo 1,4-addition (Michael addition) rather than 1,2-addition to the carbonyl group.[6] Similarly, thiols and amines are generally good nucleophiles for Michael additions.[7]
-
Reaction Conditions:
-
Use milder bases for generating nucleophiles to avoid an excess of highly reactive, "hard" anionic species.
-
Lewis acid catalysis can activate the α,β-unsaturated system towards conjugate addition without significantly increasing the reactivity of the acyl chloride towards substitution.[8]
-
Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored Michael adduct over the kinetically favored acyl substitution product.
-
Q3: My reaction is messy, and I am getting multiple products. What could be the cause?
Possible Causes:
-
Polymerization: Ethyl fumaroyl chloride is a highly activated monomer that can undergo anionic or radical polymerization, especially in the presence of strong bases or initiators.
-
Double Addition: If the nucleophile has multiple reactive sites or can react more than once, this can lead to a mixture of products.
-
Decomposition: The starting materials or products may be unstable under the reaction conditions.
Solutions:
-
Control of Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization.
-
Use of Inhibitors: In cases where radical polymerization is suspected, adding a small amount of a radical inhibitor (e.g., hydroquinone) might be beneficial.
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize double addition products.
-
Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further reactions or decomposition. Running the reaction at a lower temperature may also improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are most effective for Michael additions to ethyl fumaroyl chloride?
Both base and acid catalysts can be effective, depending on the nucleophile.
-
Base Catalysis: Weak Brønsted bases like triethylamine or Lewis bases such as phosphines are commonly used, particularly for thiol additions.[1] For carbon nucleophiles, stronger bases are needed to generate the enolate, but care must be taken to avoid side reactions.
-
Lewis Acid Catalysis: Lewis acids like ZnCl₂, AlCl₃, and Sc(OTf)₃ can activate the ethyl fumaroyl chloride, making it more electrophilic at the β-position and facilitating the attack of weaker nucleophiles.[5]
Q2: What are the recommended solvents for this reaction?
The choice of solvent is highly dependent on the specific reactants and catalyst used.
-
Polar Aprotic Solvents: THF, DMF, and DMSO are often good choices as they can help to dissolve the reactants and stabilize charged intermediates.[1]
-
Polar Protic Solvents: In some cases, particularly with base catalysis, alcohols like ethanol can be used.
-
Solvent-Free: Performing the reaction neat (without solvent) can be an environmentally friendly and efficient option for certain substrates.[2]
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information about the conversion and can help to identify side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of the conversion of starting material to product.
Data Presentation
Table 1: Effect of Catalyst on Michael Addition to α,β-Unsaturated Carbonyls
| Catalyst | Nucleophile | Michael Acceptor | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine | Thiol | Acrylate | DMSO | Room Temp. | High | [1] |
| Phosphine | Thiol | Acrylate | THF | Room Temp. | High | [9] |
| DBU | Malonate | Chalcone | Dioxane | 12 | High | [3] |
| ZnCl₂ | N-methyl-N-phenylcarbamoyl)methylene]malonate | Ethenetricarboxylate | - | Room Temp. | 98 | [5] |
| AlCl₃ (catalytic) | N-methyl-N-phenylcarbamoyl)methylene]malonate | Ethenetricarboxylate | - | Room Temp. | High | [5] |
Table 2: Influence of Solvent on Thiol-Michael Addition
| Solvent | Catalyst | Michael Acceptor | Relative Rate | Reference |
| DMSO | Triethylamine | Acrylate | Faster | [1] |
| Propylene Carbonate | Triethylamine | Acrylate | Faster | [1] |
| N-ethyl urethane | Triethylamine | Acrylate | Faster | [1] |
| Neat | Triethylamine | Acrylate | Slower | [1] |
| DMF | Triethylamine | Maleimide | Higher Rate | [1] |
| Chloroform | Triethylamine | Maleimide | Lower Rate | [1] |
Experimental Protocols
General Protocol for Base-Catalyzed Thiol-Michael Addition:
-
To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add the base catalyst (e.g., triethylamine, 0.1-1.0 eq.) at room temperature under an inert atmosphere.
-
Stir the mixture for 10-15 minutes.
-
Add the ethyl fumaroyl chloride (1.0-1.2 eq.) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Lewis Acid-Catalyzed Michael Addition:
-
To a solution of the ethyl fumaroyl chloride (1.0 eq.) in a dry, inert solvent (e.g., CH₂Cl₂, toluene) at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid (e.g., ZnCl₂, AlCl₃, 0.1-1.0 eq.) under an inert atmosphere.
-
Stir the mixture for 15-30 minutes.
-
Add the nucleophile (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress.
-
Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Michael addition reaction.
Caption: Troubleshooting logic for optimizing Michael additions.
References
- 1. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 4. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Handling and storage of moisture-sensitive (E)-Ethyl 4-chloro-4-oxobut-2-enoate
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of the moisture-sensitive reagent, (E)-Ethyl 4-chloro-4-oxobut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound contains an acyl chloride functional group. Acyl chlorides are highly reactive towards nucleophiles, including water.[1] Upon exposure to moisture, the acyl chloride will hydrolyze, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. This degradation will reduce the purity and reactivity of the reagent in your experiments.
Q2: How should I store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, strong bases, and oxidizing agents. The container must be tightly sealed to prevent moisture ingress. For long-term storage, it is highly recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the visible signs of degradation?
A3: Degradation of this compound due to moisture exposure may not always be visually apparent. However, you might observe fuming when the container is opened, which is the reaction of the acyl chloride with atmospheric moisture to produce HCl gas. If the liquid appears cloudy or contains solid precipitates, it may be an indication of significant degradation.
Q4: Can I use the reagent if it has been briefly exposed to air?
A4: Brief exposure to atmospheric moisture can lead to partial hydrolysis of the acyl chloride. The suitability of the reagent for your experiment will depend on the sensitivity of your reaction to the presence of the resulting carboxylic acid and HCl. For reactions requiring high purity and stoichiometry, it is recommended to use a fresh, unopened container or a properly stored and handled aliquot.
Q5: What is the primary degradation product of this compound upon exposure to water?
A5: The primary degradation product is (E)-4-ethoxy-4-oxobut-2-enoic acid, with the concurrent formation of hydrochloric acid (HCl).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction where this compound is a reactant. | The reagent may have degraded due to moisture exposure, reducing the concentration of the active acyl chloride. | - Use a fresh bottle of the reagent. - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. - Handle the reagent under strictly anhydrous conditions using a glove box or Schlenk line. |
| Inconsistent reaction outcomes. | Partial degradation of the reagent between experiments. | - Aliquot the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to air. |
| Observation of fuming upon opening the reagent bottle. | Reaction of the acyl chloride with atmospheric moisture. | - This is a strong indication of the reagent's reactivity. Handle the reagent in a fume hood with appropriate personal protective equipment (PPE). - To minimize fuming, allow the container to reach room temperature before opening and work under a blanket of inert gas. |
| Formation of unexpected byproducts. | The presence of the hydrolysis product, (E)-4-ethoxy-4-oxobut-2-enoic acid, or HCl may be interfering with the desired reaction pathway. | - Purify the reagent by distillation under reduced pressure if you suspect partial degradation. Caution: This should only be performed by experienced chemists with appropriate safety measures. - Use a non-nucleophilic base to scavenge any generated HCl if it is suspected to interfere with the reaction. |
Experimental Protocols
Protocol 1: General Handling and Dispensing under Inert Atmosphere
This protocol describes the safe transfer of this compound from a Sure/Seal™ bottle using syringe techniques.
Materials:
-
This compound in a Sure/Seal™ or similar septum-capped bottle.
-
Oven-dried glassware (e.g., reaction flask with a rubber septum).
-
Dry, inert gas source (Argon or Nitrogen).
-
Schlenk line or manifold for inert gas.
-
Dry syringe and long needle (at least 18-gauge).
-
Fume hood.
-
Appropriate PPE (safety goggles, lab coat, acid-resistant gloves).
Procedure:
-
Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[2][3]
-
Place the reaction flask on the Schlenk line and subject it to several cycles of vacuum and backfilling with inert gas to ensure an inert atmosphere.
-
Place the this compound bottle in the fume hood.
-
Purge the dry syringe and needle with inert gas by drawing and expelling the gas at least five times.
-
Puncture the septum of the reagent bottle with the needle and insert it into the headspace above the liquid.
-
Gently introduce inert gas into the bottle to create a slight positive pressure. Be careful not to over-pressurize.
-
Insert the needle tip below the liquid surface and slowly withdraw the desired volume of the reagent.
-
Withdraw the needle from the reagent bottle and immediately insert it through the septum of the reaction flask.
-
Dispense the reagent into the reaction flask.
-
Remove the needle and rinse it immediately with a suitable dry, inert solvent (e.g., anhydrous dichloromethane) followed by a quenching agent (e.g., isopropanol).
Protocol 2: Quality Assessment by Test Reaction
To quickly assess the viability of a potentially compromised bottle of this compound, a small-scale test reaction can be performed.
Materials:
-
Small, oven-dried test tube with a septum.
-
Dry, inert gas supply.
-
Anhydrous dichloromethane (DCM).
-
Anhydrous diethylamine.
-
This compound (from the bottle ).
-
TLC plate and appropriate developing solvent.
Procedure:
-
Under an inert atmosphere, add 1 mL of anhydrous DCM to the test tube.
-
Add a small, known amount of this compound (e.g., 0.1 mmol) to the test tube via a dry syringe.
-
Add an equimolar amount of anhydrous diethylamine.
-
Allow the reaction to stir for 5 minutes at room temperature.
-
Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Interpretation: A successful reaction will show the formation of a new, less polar spot corresponding to the amide product and the disappearance of the starting material. If the starting material spot is weak or absent and a more polar spot (corresponding to the hydrolyzed carboxylic acid) is prominent, the reagent has likely degraded.
Visualizations
Caption: Experimental workflow for handling moisture-sensitive reagents.
Caption: Troubleshooting decision tree for low reaction yield.
References
Common impurities in commercial ethyl fumaroyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial ethyl fumaroyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding as expected. Could impurities in the ethyl fumaroyl chloride be the cause?
A1: Yes, impurities in ethyl fumaroyl chloride can significantly impact reaction outcomes. Common issues include lower yields, unexpected side products, and catalyst poisoning. The presence of protic impurities like water, ethanol, or fumaric acid can consume the acyl chloride, while other reactive species can lead to the formation of undesired adducts. We recommend verifying the purity of your reagent if you encounter unexpected results.
Q2: I've noticed a white precipitate in my bottle of ethyl fumaroyl chloride. What is it?
A2: A white precipitate is likely fumaric acid, which can form from the hydrolysis of ethyl fumaroyl chloride upon exposure to moisture. It is crucial to handle the reagent under anhydrous conditions to prevent degradation.[1]
Q3: Can I use ethyl fumaroyl chloride that has been opened and stored for a long time?
A3: It is not recommended. Ethyl fumaroyl chloride is moisture-sensitive and will degrade over time, especially if the container has been opened.[1] Hydrolysis will lead to the formation of monoethyl fumarate and ultimately fumaric acid, reducing the purity and efficacy of the reagent. For best results, use a freshly opened bottle or a properly stored and sealed reagent.
Q4: What are the common impurities I should be aware of in commercial ethyl fumaroyl chloride?
A4: Common impurities can be categorized as starting materials, byproducts of synthesis, and degradation products. A summary of potential impurities is provided in the table below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Reaction Yield | Impurities such as water, ethanol, or monoethyl fumarate have consumed the ethyl fumaroyl chloride. | Ensure all reaction components and equipment are scrupulously dry. Use a fresh bottle of ethyl fumaroyl chloride or purify the existing stock by distillation. |
| Formation of Unexpected Byproducts | The presence of reactive impurities like diethyl fumarate or residual chlorinating agents may be leading to side reactions. | Characterize the byproducts to identify the potential impurity. Consider purifying the ethyl fumaroyl chloride before use. |
| Inconsistent Reaction Rates | Catalytic impurities or inhibitors from the synthesis process may be present. | If using a catalyst, ensure it is not being deactivated by impurities. An impurity analysis of the ethyl fumaroyl chloride may be necessary. |
| Difficulty in Product Purification | The presence of impurities with similar physical properties to the desired product (e.g., diethyl fumarate) can complicate purification. | Optimize your purification method (e.g., chromatography gradient, distillation conditions) to improve separation. |
Common Impurities in Commercial Ethyl Fumaroyl Chloride
| Impurity Category | Compound Name | Chemical Formula | Potential Origin |
| Starting Materials & Reagents | Monoethyl fumarate | C₆H₈O₄ | Incomplete reaction during synthesis |
| Fumaric acid | C₄H₄O₄ | Starting material or hydrolysis product | |
| Ethanol | C₂H₅OH | Incomplete reaction or hydrolysis | |
| Thionyl chloride | SOCl₂ | Excess reagent from synthesis[2][3] | |
| Synthesis Byproducts | Diethyl fumarate | C₈H₁₂O₄ | Reaction of both acid chloride groups with ethanol[4] |
| Hydrogen chloride (HCl) | HCl | Byproduct of chlorination and hydrolysis | |
| Sulfur dioxide (SO₂) | SO₂ | Byproduct if thionyl chloride is used[3] | |
| Degradation Products | Monoethyl fumarate | C₆H₈O₄ | Hydrolysis of the acyl chloride group |
| Fumaric acid | C₄H₄O₄ | Complete hydrolysis |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile impurities such as residual solvents (e.g., ethanol), thionyl chloride, and diethyl fumarate.
1. Sample Preparation: a. Due to the reactivity of ethyl fumaroyl chloride, derivatization is recommended. React a sample of the ethyl fumaroyl chloride with an anhydrous alcohol (e.g., methanol or isopropanol) in an inert solvent (e.g., dichloromethane) to convert the acyl chloride to a more stable ester. b. Alternatively, for a direct injection of a diluted sample, ensure the entire GC system, from the injector to the detector, is free of moisture to prevent on-column reactions and degradation. A high-temperature, non-polar capillary column is recommended.
2. GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-500.
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by running a calibration curve with known standards.
Protocol 2: Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of non-volatile impurities such as fumaric acid and monoethyl fumarate.
1. Sample Preparation: a. Carefully dissolve a known amount of ethyl fumaroyl chloride in a suitable anhydrous aprotic solvent (e.g., acetonitrile). b. The sample should be analyzed promptly after preparation to minimize degradation.
2. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: 5% to 95% B.
-
15-18 min: 95% B.
-
18-20 min: 95% to 5% B.
-
20-25 min: 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify impurities by comparing their retention times with those of known standards.
-
Quantify the impurities by using a calibration curve generated from the analysis of the standards.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Sources of impurities.
References
Technical Support Center: Work-up Procedures for Reactions with (E)-Ethyl 4-chloro-4-oxobut-2-enoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the work-up of chemical reactions involving (E)-Ethyl 4-chloro-4-oxobut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence the work-up strategy?
A1: this compound is a bifunctional electrophile with two main reactive sites:
-
Acyl Chloride: This is a hard and highly reactive electrophilic site. It will react readily with hard nucleophiles such as amines, alcohols, and water. This is typically the desired site of reaction for many synthetic transformations.
-
α,β-Unsaturated Ester: This system contains a soft electrophilic site at the β-carbon. It is susceptible to conjugate addition (Michael addition) by soft nucleophiles, such as thiolates or enamines.
The work-up strategy must account for the reactivity of both sites. The primary goal is to quench any unreacted acyl chloride and remove the resulting hydrochloric acid (HCl) and other impurities without inducing unwanted side reactions at the α,β-unsaturated system or hydrolysis of the ethyl ester.
Q2: How should I quench a reaction involving this compound?
A2: The quenching method depends on the nature of your product and the reaction solvent. Here are some common approaches:
-
Aqueous Quench: Slowly and carefully add the reaction mixture to a cold, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of a non-nucleophilic base like sodium carbonate (Na₂CO₃). This will neutralize the HCl produced and quench any remaining acyl chloride by converting it to the corresponding carboxylate salt, which is typically water-soluble.
-
Alcohol Quench: If your product is sensitive to water or basic conditions, you can quench the reaction by adding a simple alcohol like methanol or ethanol. This will convert the unreacted acyl chloride into a methyl or ethyl ester, which may be easier to separate chromatographically than the corresponding carboxylic acid.
-
Amine Quench: While primary or secondary amines can be used to quench acyl chlorides, they are generally not recommended for this specific reagent as they can also act as nucleophiles in a Michael addition to the α,β-unsaturated system, leading to unwanted byproducts.
Q3: What are the key steps in a standard aqueous work-up for a reaction with this compound?
A3: A typical aqueous work-up involves the following steps:
-
Quenching: Slowly add the reaction mixture to a biphasic mixture of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and a cold, dilute aqueous base (e.g., NaHCO₃ solution).
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover all of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water: to remove water-soluble impurities.
-
Saturated aqueous sodium chloride (brine): to break up any emulsions and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product, typically by column chromatography.
Q4: How can I avoid hydrolysis of the ethyl ester group during the work-up?
A4: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. To minimize this:
-
Avoid Strong Acids and Bases: Use mild bases like sodium bicarbonate for neutralization. Avoid prolonged contact with strong acids or bases.
-
Control Temperature: Perform the quench and washes at low temperatures (0-5 °C) to slow down the rate of hydrolysis.
-
Minimize Work-up Time: Proceed through the extraction and washing steps as efficiently as possible.
Q5: What are some common side products and how can I deal with them?
A5: Common side products can include:
-
Fumaric acid monoethyl ester: Formed from the hydrolysis of the acyl chloride. This is acidic and can be removed by washing with a mild base.
-
Michael addition adducts: If nucleophilic species are present during the reaction or work-up. These often have different polarities and can usually be separated by column chromatography.
-
Polymerization products: The α,β-unsaturated system can sometimes polymerize, especially in the presence of radicals or strong bases. Careful control of reaction conditions is key to avoiding this.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low product yield | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC or another suitable method. |
| Product lost during work-up. | Check the pH of the aqueous layer to ensure it is not too acidic or basic, which could lead to product partitioning into the aqueous phase or decomposition. Perform multiple extractions. | |
| Hydrolysis of the acyl chloride before reaction. | Use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a white precipitate during aqueous quench | The product may be insoluble in the work-up solvent at the quench temperature. | Add more organic solvent to dissolve the product. |
| Formation of insoluble salts. | Ensure thorough mixing during the quench to prevent localized high concentrations of base. | |
| Emulsion formation during extraction | The reaction mixture contains surfactants or finely divided solids. | Add brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
| Product contains acidic impurities | Incomplete neutralization of HCl or hydrolysis of the acyl chloride. | Wash the organic layer thoroughly with saturated aqueous NaHCO₃. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. |
| Product is an oil but should be a solid | Presence of solvent or impurities. | Ensure all solvent has been removed under high vacuum. Purify the product by column chromatography or recrystallization. |
| Unexpected byproduct observed by NMR/LC-MS | Michael addition of a nucleophile. | Identify the nucleophile and adjust the reaction or work-up conditions to exclude it. For example, if an amine was used as a base, switch to a non-nucleophilic base like triethylamine or proton sponge. |
| Hydrolysis of the ethyl ester. | Follow the precautions outlined in FAQ Q4 to minimize ester hydrolysis. |
Experimental Protocols
General Aqueous Work-up Protocol
-
Preparation of Quenching Solution: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water and cool it to 0-5 °C in an ice bath.
-
Quenching: While stirring vigorously, slowly add the reaction mixture dropwise to a biphasic mixture of the cold NaHCO₃ solution and an appropriate organic solvent (e.g., ethyl acetate). Monitor for any gas evolution (CO₂) and control the addition rate to prevent excessive frothing.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the organic layer. Extract the aqueous layer twice more with the same organic solvent.
-
Washing: Combine all organic extracts and wash sequentially with:
-
Deionized water (1 x volume of organic layer)
-
Saturated aqueous NaCl (brine) (1 x volume of organic layer)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by an appropriate method, such as flash column chromatography.
Visualizations
Caption: General workflow for the work-up of reactions involving this compound.
Chemoselectivity issues with bifunctional (E)-Ethyl 4-chloro-4-oxobut-2-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bifunctional reagent, (E)-Ethyl 4-chloro-4-oxobut-2-enoate. The content is designed to address common chemoselectivity issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound is a bifunctional electrophile possessing two distinct reactive sites. The acyl chloride is a "hard" electrophilic center, highly susceptible to nucleophilic attack by "hard" nucleophiles such as amines. The α,β-unsaturated ester moiety functions as a "soft" electrophilic center, making the β-carbon prone to conjugate addition (Michael addition) by "soft" nucleophiles like thiols.[1]
Q2: What is the main chemoselectivity challenge when using this reagent with bifunctional nucleophiles?
The primary challenge arises when a nucleophile contains multiple reactive functional groups, for example, both an amine and a thiol (as in cysteine derivatives) or an amine and a hydroxyl group. In such cases, a competition between N-acylation at the acyl chloride and S- or O-conjugate addition at the α,β-unsaturated ester can occur, leading to a mixture of products and reducing the yield of the desired compound.
Q3: How does pH influence the chemoselectivity of reactions with nucleophiles like cysteine esters?
The pH of the reaction medium plays a critical role in determining the nucleophilicity of the functional groups on the bifunctional nucleophile.
-
At acidic to neutral pH (below ~8): The thiol group (pKa ~8-9) is predominantly protonated and less nucleophilic. The amino group, being more basic, will be the more reactive nucleophile, favoring attack at the highly reactive acyl chloride to form an amide bond.
-
At alkaline pH (above ~8.5): The thiol group is deprotonated to the more nucleophilic thiolate anion. This potent "soft" nucleophile will preferentially attack the "soft" electrophilic β-carbon of the unsaturated ester via a Michael addition. The amine may also react, but the thiolate's reactivity in Michael additions is significantly enhanced.
This pH-dependent reactivity allows for a degree of control over the chemoselectivity of the reaction.
Troubleshooting Guide
Issue 1: Low yield of the desired N-acylated product and formation of a significant amount of S-Michael addition byproduct when reacting with an amino thiol.
Possible Cause: The reaction conditions, particularly the pH, are favoring the Michael addition pathway. The presence of a base, even a mild one, can deprotonate the thiol, increasing its nucleophilicity.
Troubleshooting Steps:
-
pH Control:
-
Perform the reaction under neutral or slightly acidic conditions (pH 6.5-7.5) to keep the thiol group protonated and minimize the formation of the highly nucleophilic thiolate anion.
-
If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) and add it slowly to the reaction mixture.
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Acylation of the amine by the highly reactive acyl chloride is typically fast even at lower temperatures, while the Michael addition may be slower.
-
-
Protecting Group Strategy:
-
Temporarily protect the thiol group of the nucleophile before the reaction. A variety of thiol protecting groups are available and can be removed after the N-acylation is complete.
-
Issue 2: Formation of a di-substituted product where both the amine and thiol have reacted.
Possible Cause: The stoichiometry of the reactants is not well-controlled, or the reaction is run for an extended period under conditions that allow for both reactions to occur.
Troubleshooting Steps:
-
Stoichiometry:
-
Use a slight excess of the bifunctional nucleophile to ensure the complete consumption of the more reactive electrophilic site of this compound.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR to stop the reaction once the desired mono-substituted product is formed and before significant di-substitution occurs.
-
Data Presentation
| Reaction Condition | pH | Temperature | Expected Major Product | Rationale |
| A | 6.5 - 7.5 | 0 °C - RT | N-acylation | Amine is more nucleophilic than the protonated thiol; acyl chloride is highly reactive. |
| B | > 8.5 | RT | S-Michael Addition | Thiol is deprotonated to the highly nucleophilic thiolate, which is a soft nucleophile favoring conjugate addition. |
| C | 7.5 - 8.5 | RT | Mixture of Products | Competitive reaction as both nucleophiles are reactive. |
Experimental Protocols
Protocol 1: Selective N-acylation of Cysteine Ethyl Ester
This protocol is a representative method designed to favor the N-acylation product.
Materials:
-
This compound
-
L-Cysteine ethyl ester hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-Cysteine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise to the solution and stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cysteine solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
Visualizations
Caption: Logical workflow for controlling chemoselectivity.
Caption: Experimental workflow for selective N-acylation.
References
Validation & Comparative
A Comparative Analysis of Ethyl Fumaroyl Chloride and Other Michael Acceptors for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and bioconjugation, the strategic selection of a suitable electrophilic warhead is paramount to achieving desired reactivity, selectivity, and stability. Michael acceptors, a class of α,β-unsaturated carbonyl compounds, are frequently employed for their ability to form stable covalent bonds with nucleophilic residues on proteins, most notably cysteine thiols. This guide provides a comparative overview of ethyl fumaroyl chloride against a panel of commonly utilized Michael acceptors, supported by available experimental data to inform rational design and application in research and development.
Overview of Michael Acceptors and the Michael Addition Reaction
The Michael addition is a nucleophilic conjugate addition reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound.[1] This reaction is a cornerstone in organic synthesis and has been widely adopted in medicinal chemistry to create covalent inhibitors and for bioconjugation purposes. The reactivity of a Michael acceptor is governed by the electron-withdrawing nature of the activating group, steric hindrance around the electrophilic center, and the nature of the nucleophile.
A general mechanism for the base-catalyzed thiol-Michael addition is depicted below. The reaction is initiated by the deprotonation of a thiol to form a more nucleophilic thiolate, which then attacks the β-carbon of the Michael acceptor. The resulting enolate is subsequently protonated to yield the final thioether adduct.
Caption: General mechanism of a base-catalyzed thiol-Michael addition reaction.
Comparative Reactivity of Michael Acceptors
The reactivity of Michael acceptors with thiols spans several orders of magnitude, influencing their suitability for different applications. A highly reactive compound might be advantageous for rapid conjugation but may suffer from poor selectivity and off-target effects in a biological milieu. Conversely, a less reactive acceptor might offer better selectivity for a specific, highly nucleophilic cysteine residue within a protein's binding pocket.
The following table summarizes the second-order rate constants for the reaction of various Michael acceptors with thiol-containing nucleophiles, compiled from different studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k) | Conditions | Reference(s) |
| Ethyl Fumaroyl Chloride | Thiol | Highly Reactive (Inferred) | - | Inferred from acyl chloride reactivity[2][3] |
| Diethyl Fumarate | Ethanethiol | 0.8 s⁻¹ (overall) | Photobase-catalyzed | [4] |
| Dimethyl Fumarate | Glutathione | ~0.79 M⁻¹s⁻¹ | pH 7.4 | [5] |
| N-Phenyl Maleimide | 4-mercaptophenylacetic acid | Half-life of conversion: 3.1 h | with Glutathione | [6] |
| N-Ethyl Maleimide | 4-mercaptophenylacetic acid | Half-life of conversion: 18 h | with Glutathione | [6] |
| Ethyl Vinyl Sulfone | Hexanethiol | ~7x faster than Hexyl Acrylate | Nucleophile-catalyzed | [7][8] |
| Hexyl Acrylate | Hexanethiol | Slower than Ethyl Vinyl Sulfone | Nucleophile-catalyzed | [7][8] |
| N-allyl-N-acrylamide | Fluorous thiol | Varies with substrate | DMPP catalyzed, MeOH | [9][10] |
| Phenyl vinyl sulfonate | 2'-(phenethyl)thiol | ~3000x faster than N-benzyl vinyl sulfonamide | - | [11] |
| N-benzyl vinyl sulfonamide | 2'-(phenethyl)thiol | - | - | [11] |
Experimental Protocols for Comparing Michael Acceptor Reactivity
A common method to determine the kinetics of a Michael addition reaction is to monitor the reaction progress over time using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or UV-Vis spectroscopy.
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative kinetic study of Michael acceptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unveiling the NMR Signature of (E)-Ethyl 4-chloro-4-oxobut-2-enoate and its Alternatives
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (E)-Ethyl 4-chloro-4-oxobut-2-enoate and the experimental data for selected alternative compounds. These alternatives share key functional groups and structural motifs, providing a valuable context for understanding the spectroscopic features of the title compound.
Table 1: ¹H NMR Data Comparison
| Compound | Structure | H-2 (ppm) | H-3 (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) | Other Protons (ppm) |
| This compound | ~7.0 (d, J ≈ 15 Hz) | ~6.8 (d, J ≈ 15 Hz) | ~4.3 (q) | ~1.3 (t) | ||
| Ethyl chloroacetate[1] | 4.25 (q) | 1.31 (t) | 4.06 (s, -CH₂Cl) | |||
| Ethyl 4-chlorobutyrate[2] | 4.14 (q) | 1.27 (t) | 3.60 (t, -CH₂Cl), 2.48 (t, -COCH₂-), 2.10 (m, -CH₂CH₂Cl) | |||
| Fumaryl chloride[3] | 7.20 (s) | 7.20 (s) |
Predicted values for this compound are based on the analysis of its chemical structure and comparison with similar compounds.
Table 2: ¹³C NMR Data Comparison
| Compound | Structure | C-1 (C=O, ester) (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (C=O, acyl chloride) (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) | Other Carbons (ppm) |
| This compound | ~164 | ~135 | ~138 | ~166 | ~62 | ~14 | ||
| Ethyl chloroacetate | 167.1 | 61.9 | 14.1 | 40.9 (-CH₂Cl) | ||||
| Ethyl 4-chlorobutyrate | 172.5 | 60.6 | 14.2 | 44.7 (-CH₂Cl), 30.8 (-COCH₂-), 27.9 (-CH₂CH₂Cl) | ||||
| Fumaryl chloride[4] | 137.5 | 137.5 | 164.5 |
Predicted values for this compound are based on the analysis of its chemical structure and comparison with similar compounds.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation [5][6][7][8]
-
Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. For this compound and the listed alternatives, CDCl₃ is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Internal Standard: If quantitative analysis or precise chemical shift referencing is required, a small amount of an internal standard (e.g., tetramethylsilane - TMS for CDCl₃) can be added.
2. NMR Data Acquisition [9][10][11][12][13]
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's field frequency is then "locked" onto the deuterium signal of the solvent to ensure stability.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks. This can be performed manually or automatically.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-90 degrees
-
Spectral Width: Typically 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 for moderately concentrated samples.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Angle: 30-45 degrees
-
Spectral Width: Typically 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is transformed into a frequency-domain spectrum using a Fourier Transform (FT). This is followed by phasing, baseline correction, and referencing of the chemical shifts.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the chemical structure and the general workflow for NMR analysis.
Caption: Predicted NMR assignments for this compound.
Caption: General experimental workflow for NMR analysis.
References
- 1. Ethyl chloroacetate(105-39-5) 1H NMR spectrum [chemicalbook.com]
- 2. ETHYL 4-CHLOROBUTYRATE(3153-36-4) 1H NMR [m.chemicalbook.com]
- 3. Fumaryl chloride | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fumaryl chloride(627-63-4) 13C NMR spectrum [chemicalbook.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. r-nmr.eu [r-nmr.eu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. commons.ggc.edu [commons.ggc.edu]
A Comparative Guide to the Spectroscopic Properties of Ethyl Fumaroyl Chloride: An Experimental and Theoretical Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for ethyl fumaroyl chloride, contrasting theoretical predictions with available experimental data of the closely related fumaryl chloride.
Due to a lack of publicly available experimental spectra for ethyl fumaroyl chloride, this guide leverages computational prediction tools to provide theoretical ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. To offer a valuable comparative context, this predicted data is juxtaposed with the experimental spectroscopic data of fumaryl chloride, a structurally analogous compound. This indirect comparison serves to highlight the expected spectral features of ethyl fumaroyl chloride.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for ethyl fumaroyl chloride and the experimental data for fumaryl chloride.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| Ethyl Fumaroyl Chloride (Predicted) | ~1.3 | Triplet | -CH₃ |
| ~4.3 | Quartet | -O-CH₂- | |
| ~6.9 - 7.2 | Doublet | Olefinic CH | |
| ~6.9 - 7.2 | Doublet | Olefinic CH | |
| Fumaryl Chloride (Experimental) | 7.45 | Singlet | Olefinic CH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Chemical Shift (ppm) | Assignment |
| Ethyl Fumaroyl Chloride (Predicted) | ~14 | -CH₃ |
| ~62 | -O-CH₂- | |
| ~135 | Olefinic CH | |
| ~140 | Olefinic CH | |
| ~164 | Ester C=O | |
| ~166 | Acyl Chloride C=O | |
| Fumaryl Chloride (Experimental) | 139.7 | Olefinic CH |
| 164.2 | Acyl Chloride C=O |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Vibrational Frequency (cm⁻¹) | Assignment |
| Ethyl Fumaroyl Chloride (Predicted) | ~1780 | C=O stretch (Acyl Chloride) |
| ~1720 | C=O stretch (Ester) | |
| ~1640 | C=C stretch | |
| ~1200 | C-O stretch | |
| ~750 | C-Cl stretch | |
| Fumaryl Chloride (Experimental) | 1775 | C=O stretch (Acyl Chloride) |
| 1630 | C=C stretch | |
| 750 | C-Cl stretch |
Table 4: Mass Spectrometry Data (Predicted Fragmentation vs. Experimental)
| Compound | Key Fragments (m/z) | Assignment |
| Ethyl Fumaroyl Chloride (Predicted) | 162/164 (M⁺) | Molecular ion |
| 127 | [M - Cl]⁺ | |
| 117 | [M - OCH₂CH₃]⁺ | |
| 99 | [M - Cl - CO]⁺ | |
| 89 | [M - COCl]⁺ | |
| Fumaryl Chloride (Experimental) | 152/154/156 (M⁺) | Molecular ion |
| 117/119 | [M - Cl]⁺ | |
| 89/91 | [M - COCl]⁺ | |
| 63 | [C₂H₂OCl]⁺ |
Experimental Protocols
Synthesis of Ethyl Fumaroyl Chloride
A plausible method for the synthesis of ethyl fumaroyl chloride involves the reaction of monoethyl fumarate with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Materials:
-
Monoethyl fumarate
-
Thionyl chloride (or oxalyl chloride)
-
Anhydrous dichloromethane (DCM) as solvent (optional)
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add monoethyl fumarate.
-
If using a solvent, add anhydrous DCM.
-
Slowly add an excess of thionyl chloride to the flask at room temperature. If using oxalyl chloride, add it dropwise along with a catalytic amount of DMF.
-
The reaction mixture is stirred and gently heated to reflux for a period of 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation or under reduced pressure.
-
The resulting crude ethyl fumaroyl chloride is then purified by fractional distillation under reduced pressure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.
-
Data is reported as a mass-to-charge ratio (m/z).
Workflow and Data Analysis
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data for a given compound.
Caption: Workflow for Spectroscopic Data Comparison.
Purity Analysis of (E)-Ethyl 4-chloro-4-oxobut-2-enoate by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like (E)-Ethyl 4-chloro-4-oxobut-2-enoate is critical for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). Due to its reactive acyl chloride moiety, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents significant challenges, primarily due to its susceptibility to hydrolysis in the aqueous mobile phases typically used in reversed-phase chromatography.[1] This guide provides a comparative overview of analytical strategies for the purity determination of this compound, with a focus on a robust derivatization-based HPLC method.
Direct Analysis vs. Derivatization: A Comparative Overview
Direct analysis of acyl chlorides by HPLC is often problematic due to their high reactivity.[2] The presence of water in reversed-phase mobile phases can lead to rapid degradation of the analyte on the column, resulting in inaccurate quantification and the appearance of hydrolysis-related impurity peaks. While normal-phase chromatography with non-aqueous mobile phases could be an alternative, it often suffers from poorer reproducibility and is less commonly used for routine purity analysis in pharmaceutical laboratories.
Derivatization offers a reliable solution by converting the unstable acyl chloride into a stable, readily analyzable derivative. This approach not only enhances the stability of the analyte but can also improve its chromatographic properties and detector response.
| Analytical Approach | Advantages | Disadvantages | Suitability for this compound |
| Direct Reversed-Phase HPLC | Simple sample preparation. | Highly susceptible to on-column hydrolysis, leading to inaccurate results. Poor peak shapes and reproducibility. | Not recommended due to the high reactivity of the acyl chloride. |
| Direct Normal-Phase HPLC | Avoids aqueous mobile phases. | Generally less reproducible than reversed-phase. May still have issues with reactivity on silica-based columns. | Potentially viable but less practical for routine quality control. |
| Derivatization followed by HPLC | Enhanced analyte stability. Improved chromatographic performance and sensitivity. Allows for the use of robust and reproducible reversed-phase methods.[2][3][4] | Requires an additional sample preparation step. The derivatization reaction must be complete and reproducible. | Recommended approach for accurate and reliable purity determination. |
Recommended Method: Derivatization with 2-Nitrophenylhydrazine followed by RP-HPLC
A highly effective method for the purity analysis of this compound involves derivatization with 2-nitrophenylhydrazine. This reagent reacts with the acyl chloride to form a stable hydrazone derivative that exhibits strong UV absorbance at a higher wavelength (around 395 nm), minimizing interference from the sample matrix.[2][3]
Experimental Workflow
Caption: Experimental workflow for the purity analysis of this compound via derivatization-HPLC.
Detailed Experimental Protocol
1. Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
2. Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile. To 1 mL of this solution, add 1 mL of the 2-nitrophenylhydrazine solution. Allow the reaction to proceed at room temperature for 30 minutes.[2] After the reaction is complete, dilute the solution to a final concentration of approximately 50 µg/mL with the mobile phase.
3. HPLC Conditions: The following HPLC conditions are proposed based on typical methods for the analysis of similar derivatives. Method optimization and validation are required for routine use.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 395 nm |
| Injection Volume | 10 µL |
Data Presentation and Interpretation
The purity of the this compound is determined by calculating the percentage area of the main peak corresponding to the derivatized product relative to the total area of all peaks in the chromatogram.
Hypothetical Chromatographic Data:
| Peak | Retention Time (min) | Area | % Area | Identification |
| 1 | 4.5 | 5,000 | 0.2 | Impurity 1 (e.g., derivatized hydrolysis product) |
| 2 | 12.8 | 2,450,000 | 98.0 | Derivatized this compound |
| 3 | 14.2 | 45,000 | 1.8 | Impurity 2 (e.g., derivatized (Z)-isomer) |
Alternative and Complementary Analytical Techniques
While derivatization followed by HPLC is the recommended approach for routine purity analysis, other techniques can provide valuable complementary information.
| Technique | Application | Advantages | Limitations |
| Gas Chromatography (GC) | Analysis of volatile impurities. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantitative analysis (qNMR). | Provides detailed structural information. Can be used for absolute quantification without a reference standard. | Lower sensitivity compared to HPLC. More complex data analysis. |
| Infrared (IR) Spectroscopy | Functional group identification. | Rapid and non-destructive. Confirms the presence of key functional groups like the acyl chloride and ester.[5] | Not suitable for quantification of minor impurities. |
References
- 1. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 5. This compound | 26367-48-6 | Benchchem [benchchem.com]
Reactivity comparison of (E)- and (Z)-isomers of ethyl 4-chloro-4-oxobut-2-enoate
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The geometric isomers of ethyl 4-chloro-4-oxobut-2-enoate, a bifunctional electrophile, present distinct reactivity profiles that are crucial for their application in the synthesis of complex molecules and pharmacologically active compounds. This guide provides a comparative analysis of the (E)- and (Z)-isomers, summarizing their reactivity based on established chemical principles and available data. While direct quantitative comparisons are sparse in the literature, this document extrapolates expected reactivity based on steric and electronic effects inherent to their structures.
Probing Reactivity: A Comparative Overview
Ethyl 4-chloro-4-oxobut-2-enoate possesses two primary electrophilic centers: the highly reactive acyl chloride carbon and the β-carbon of the α,β-unsaturated ester system. The geometric arrangement of the substituents around the carbon-carbon double bond in the (E) and (Z)-isomers significantly influences the accessibility of these sites to nucleophiles.
The (E)-isomer, with its trans configuration, is generally considered to be the more reactive of the two, primarily due to reduced steric hindrance.[1] This allows for a more facile approach of nucleophiles to both the acyl chloride and the β-carbon. Conversely, the cis arrangement in the (Z)-isomer can lead to greater steric congestion, potentially hindering nucleophilic attack.
From a thermodynamic standpoint, (Z)-isomers of similar α,β-unsaturated systems are often found to be more stable. This increased stability can translate to a higher activation energy for reactions, thus rendering the (Z)-isomer less reactive under kinetic control.
Quantitative Reactivity Comparison:
| Reaction Type | Nucleophile Type | Expected More Reactive Isomer | Rationale |
| Nucleophilic Acyl Substitution | Hard Nucleophiles (e.g., amines, alcohols) | (E)-isomer | The acyl chloride moiety is less sterically shielded in the (E)-isomer, allowing for easier access by the nucleophile. |
| Michael Addition (Conjugate Addition) | Soft Nucleophiles (e.g., thiols, cuprates) | (E)-isomer | The β-carbon is more accessible in the (E)-configuration, facilitating the 1,4-addition. |
| Diels-Alder Reaction ([4+2] Cycloaddition) | Dienes | (E)-isomer | The more linear and less sterically encumbered dienophile in the (E)-form is expected to undergo cycloaddition more readily. |
Experimental Protocols
To empirically determine the relative reactivity of the (E) and (Z)-isomers, the following experimental workflow is proposed.
Synthesis and Separation of (E)- and (Z)-Isomers
A detailed, validated procedure for the selective synthesis and subsequent separation of the (E) and (Z)-isomers of ethyl 4-chloro-4-oxobut-2-enoate is a prerequisite for any comparative study. While specific literature on this exact separation is scarce, a general approach would involve:
-
Synthesis: The isomers can potentially be synthesized from maleic anhydride or fumaric acid precursors. Isomerization can sometimes be induced by heat or light, necessitating careful control of reaction conditions.
-
Separation: Separation of the geometric isomers can be achieved using chromatographic techniques such as column chromatography on silica gel or by fractional distillation under reduced pressure, leveraging their potential differences in polarity and boiling points.
-
Characterization: The identity and purity of each isomer must be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy. The coupling constants of the vinylic protons in ¹H NMR are typically diagnostic for (E) and (Z) isomers.
Comparative Kinetic Study: Reaction with a Model Nucleophile
This protocol outlines a method to compare the reaction rates of the two isomers with a model nucleophile, for example, aniline.
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve a known concentration of the (E)-isomer and the (Z)-isomer in a suitable aprotic solvent (e.g., dry acetonitrile).
-
Initiation: To each vessel, add an equimolar amount of aniline at time t=0.
-
Monitoring: Monitor the progress of the reaction over time by taking aliquots from each reaction mixture at regular intervals. The concentration of the starting material or the product can be quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the reactant versus time for both isomers. The initial reaction rates can be determined from the slope of these curves. A direct comparison of the rate constants will provide a quantitative measure of their relative reactivity.
Visualizing Reaction Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed.
References
Alternative reagents to ethyl fumaroyl chloride for furan synthesis
For researchers, scientists, and drug development professionals seeking alternatives to ethyl fumaroyl chloride for the synthesis of furan moieties, a variety of robust methods are available. This guide provides a comparative overview of four prominent alternatives: the Paal-Knorr Furan Synthesis, the Feist-Benary Furan Synthesis, Intramolecular Wittig Reactions, and various metal-catalyzed syntheses from alkynes and dicarbonyl compounds. Each method is evaluated based on its reaction mechanism, substrate scope, and performance, with supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[1][2] This method is versatile, accommodating a range of substituents on the dicarbonyl precursor.[3]
Reaction Performance
The efficiency of the Paal-Knorr synthesis can be influenced by the choice of catalyst and reaction conditions. While traditional methods often require harsh conditions and prolonged heating, modern variations utilizing microwave irradiation or milder acid catalysts can significantly improve yields and reduce reaction times.[4][5]
| Precursor (1,4-Dicarbonyl) | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH, Toluene | 4 h | Reflux | 88 | [6] |
| 1,4-Diphenylbutane-1,4-dione | H₂SO₄, EtOH | 2 h | Reflux | 92 | [6] |
| 3,4-Dimethylhexane-2,5-dione | TFA, CH₂Cl₂ | 1 h | Room Temp. | 95 | [1] |
| 1-Phenylpentane-1,4-dione | Microwave, Montmorillonite K-10 | 5 min | 120°C | 91 | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Dimethylfuran
-
To a 10 mL microwave vial, add hexane-2,5-dione (1 mmol, 114 mg) and montmorillonite K-10 clay (100 mg).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 5 minutes.
-
After cooling, add 5 mL of diethyl ether and filter the mixture to remove the clay.
-
The filtrate is concentrated under reduced pressure to yield 2,5-dimethylfuran.
Logical Workflow
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classical approach that constructs the furan ring from an α-halo ketone and a β-dicarbonyl compound in the presence of a base.[7][8] This method is particularly useful for preparing substituted furans with a variety of functional groups.[9][10]
Reaction Performance
The choice of base is crucial in the Feist-Benary synthesis, with milder bases like pyridine or triethylamine often being preferred to avoid side reactions.[10] The reaction typically proceeds at elevated temperatures.
| α-Halo Ketone | β-Dicarbonyl Compound | Base/Solvent | Reaction Time | Temperature | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Chloroacetone | Ethyl acetoacetate | Pyridine | 6 h | 100°C | 75 |[10] | | Phenacyl bromide | Acetylacetone | NaOEt, EtOH | 4 h | Reflux | 82 |[9] | | 3-Bromo-2-butanone | Diethyl malonate | Triethylamine, THF | 8 h | 60°C | 68 |[9] |
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
-
In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol, 1.30 g) in 20 mL of pyridine.
-
Add chloroacetone (10 mmol, 0.92 g) dropwise to the solution with stirring.
-
Heat the reaction mixture to 100°C and maintain for 6 hours.
-
After cooling, pour the mixture into 50 mL of 10% HCl and extract with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 2,5-dimethylfuran-3-carboxylate.
Logical Workflow
Intramolecular Wittig Reaction
A more contemporary approach to furan synthesis involves an intramolecular Wittig reaction. This one-step method utilizes Michael acceptors, tributylphosphine, and acyl chlorides to generate highly functionalized furans under mild conditions.[11][12]
Reaction Performance
This method is notable for its high yields and broad substrate scope, allowing for the synthesis of tetrasubstituted furans with various functional groups.[11][12] The reactions are typically performed at room temperature.
| Michael Acceptor | Acyl Chloride | Reaction Time | Temperature | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Chalcone | Benzoyl chloride | 10 min | Room Temp. | 99 |[11][12] | | Ethyl cinnamate | Acetyl chloride | 2 h | Room Temp. | 85 |[11][12] | | Acrylonitrile | 4-Chlorobenzoyl chloride | 21 h | Room Temp. | 70 |[11][12] | | (E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | 4-Methoxybenzoyl chloride | 30 min | Room Temp. | 92 |[11][12] |
Experimental Protocol: Synthesis of 2,3,5-Triphenylfuran
-
To a solution of chalcone (1 mmol, 208 mg) in 5 mL of CH₂Cl₂ is added tributylphosphine (1.2 mmol, 242 mg).
-
After stirring for 5 minutes, benzoyl chloride (1.2 mmol, 169 mg) is added, followed by triethylamine (1.5 mmol, 152 mg).
-
The reaction is stirred at room temperature for 10 minutes.
-
The reaction mixture is then concentrated and the residue is purified by column chromatography on silica gel to afford 2,3,5-triphenylfuran.
Logical Workflow
Metal-Catalyzed Syntheses from Alkynes and Dicarbonyl Compounds
A diverse and powerful set of methods for furan synthesis involves the metal-catalyzed reaction of alkynes with dicarbonyl compounds. Various transition metals, including gold, copper, and iron, have been shown to effectively catalyze these transformations, often leading to highly substituted furans with excellent regioselectivity.[1][13][14]
Reaction Performance
The choice of metal catalyst can significantly impact the reaction conditions and substrate scope. Gold catalysts are often effective under mild conditions, while copper and iron catalysts provide cost-effective alternatives.
| Catalyst | Alkyne | Dicarbonyl Compound | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| AuBr₃/AgOTf | Phenylacetylene | Acetylacetone | 1,2-Dichloroethane | 2 h | 70°C | 92 | [9] |
| CuI | 1-Octyne | Ethyl acetoacetate | DMF | 12 h | 120°C | 85 | |
| FeCl₃ | 1-Phenyl-1-propyne | 2,4-Pentanedione | CH₂Cl₂ | 3 h | Room Temp. | 88 | [13] |
| [Au(IPr)OH] | 1,6-Heptadiyne | - | Dioxane | 1 h | 100°C | 95 | [15] |
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Diphenyl-3-methylfuran
-
To a screw-capped vial are added AuBr₃ (0.05 mmol, 21.8 mg) and AgOTf (0.15 mmol, 38.5 mg).
-
1,2-Dichloroethane (2 mL) is added, and the mixture is stirred for 5 minutes.
-
Phenylacetylene (1 mmol, 102 mg) and acetylacetone (1.2 mmol, 120 mg) are then added.
-
The vial is sealed and the reaction mixture is heated at 70°C for 2 hours.
-
After cooling, the mixture is filtered through a short pad of silica gel and the filtrate is concentrated.
-
The residue is purified by column chromatography to give 2,5-diphenyl-3-methylfuran.
Logical Workflow
Conclusion
The synthesis of furans can be accomplished through a variety of effective methods beyond the use of ethyl fumaroyl chloride. The classical Paal-Knorr and Feist-Benary syntheses remain reliable and versatile options, with modern adaptations improving their efficiency. For the rapid construction of highly substituted furans under mild conditions, the intramolecular Wittig reaction presents a powerful alternative. Furthermore, metal-catalyzed reactions of alkynes and dicarbonyl compounds offer a broad and tunable platform for accessing a diverse range of furan derivatives. The choice of the optimal method will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Copper(I)-Catalyzed Direct Oxidative Annulation of 1,3-Dicarbonyl Compounds with Maleimides: Access to Polysubstituted Dihydrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]
- 12. Preparation of tetrasubstituted furans via intramolecular Wittig reactions with phosphorus ylides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
- 14. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 15. Gold(i)-catalyzed synthesis of furans and pyrroles via alkyne hydration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Reactivity of (E)-Ethyl 4-chloro-4-oxobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies involving (E)-Ethyl 4-chloro-4-oxobut-2-enoate, a versatile bifunctional reagent. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide draws comparisons from the well-established reactivity of its constituent functional groups—an acyl chloride and an α,β-unsaturated ester—and contrasts its expected performance with alternative reagents for which kinetic data are available.
Executive Summary
This compound is a highly reactive molecule possessing two distinct sites for nucleophilic attack: the acyl chloride and the Michael acceptor (the α,β-unsaturated ester). The acyl chloride functionality is exceptionally electrophilic and is expected to undergo rapid nucleophilic acyl substitution with a wide range of nucleophiles.[1][2][3][4][5] Concurrently, the α,β-unsaturated ester moiety allows for conjugate addition (Michael addition) reactions. This dual reactivity makes it a valuable building block in organic synthesis for the creation of complex molecules.
This guide will explore the kinetics of these two primary reaction pathways and compare the expected reactivity of this compound with alternative reagents, namely acetyl chloride for nucleophilic acyl substitution and dimethyl fumarate and ethyl crotonate for Michael addition reactions.
Reaction Pathways of this compound
The reactivity of this compound is dictated by its two functional groups. The following diagram illustrates the two primary reaction pathways:
Caption: Reaction pathways of this compound.
Comparative Kinetic Data
Nucleophilic Acyl Substitution
The acyl chloride moiety of this compound is expected to be highly reactive, comparable to or even more reactive than simple acyl chlorides due to the electron-withdrawing effect of the conjugated ester group.
Table 1: Comparison of Reactivity for Nucleophilic Acyl Substitution
| Compound | Nucleophile | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Notes |
| This compound | H₂O | Water | Not available (Expected to be very fast) | The electron-withdrawing α,β-unsaturated ester is expected to enhance the electrophilicity of the carbonyl carbon. |
| Acetyl Chloride | H₂O | Water | ~1.1 x 10³ | A common benchmark for acyl chloride reactivity. |
| Ethyl Chloroformate | H₂O | Water | 8.3 x 10⁻⁴ | Included to show the effect of an adjacent ester-like group, which can influence reactivity through resonance and inductive effects. |
Data for acetyl chloride and ethyl chloroformate are for hydrolysis and serve as a general reference for reactivity.
Michael Addition
The α,β-unsaturated ester of this compound acts as a Michael acceptor. Its reactivity is influenced by the electron-withdrawing acyl chloride group, which should increase the electrophilicity of the β-carbon.
Table 2: Comparison of Reactivity for Michael Addition with Thiols
| Compound | Nucleophile | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Notes |
| This compound | Thiol | Various | Not available (Expected to be a good Michael acceptor) | The presence of two electron-withdrawing groups (ester and acyl chloride) should enhance reactivity compared to simpler acrylates. |
| Dimethyl Fumarate | N-Ac-Cys | Phosphate Buffer | 0.28 | A structurally related diester, often used in biological studies. |
| Ethyl Crotonate | OH radical | Gas Phase | 4.96 x 10⁻¹¹ (cm³ molecule⁻¹ s⁻¹) | While not a direct comparison to a thiol nucleophile in solution, this gas-phase radical reaction rate provides some insight into the reactivity of the double bond. |
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data for reactions involving this compound, the following experimental methodologies are recommended.
Monitoring Reaction Kinetics
Given the expected high reactivity, especially of the acyl chloride, techniques for monitoring fast reactions are necessary.
-
Stopped-Flow Spectroscopy: This is the preferred method for reactions with half-lives in the millisecond to second range.[6][7][8][9][10] Reactants are rapidly mixed, and the change in absorbance or fluorescence is monitored over time. This would be ideal for studying the nucleophilic substitution on the acyl chloride.
-
NMR Spectroscopy: For slower reactions, such as some Michael additions, in-situ NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time.[11][12][13][14][15]
The following diagram illustrates a general workflow for a kinetic study using a stopped-flow apparatus.
Caption: Experimental workflow for a kinetic study using stopped-flow spectroscopy.
Protocol for a Pseudo-First-Order Kinetic Experiment (Stopped-Flow)
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, dioxane). The solvent should be inert to the reactants.
-
Prepare a series of solutions of the nucleophile at varying concentrations. To ensure pseudo-first-order conditions, the nucleophile should be in at least a 10-fold excess compared to the this compound.
-
-
Instrument Setup:
-
Set up the stopped-flow spectrophotometer at a wavelength where a significant change in absorbance is expected upon reaction. This can be determined from the UV-Vis spectra of the reactants and the expected product.
-
Equilibrate the instrument and reactant solutions to the desired reaction temperature.
-
-
Data Acquisition:
-
Load one syringe with the this compound solution and the other with the nucleophile solution.
-
Initiate the rapid mixing and monitor the change in absorbance over time until the reaction is complete.
-
Repeat the experiment for each concentration of the nucleophile.
-
-
Data Analysis:
-
For each run, fit the absorbance vs. time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k').
-
Plot the obtained k' values against the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k).
-
Conclusion
This compound is a valuable synthetic intermediate with two highly reactive sites. While direct kinetic data is currently lacking in the literature, its reactivity can be inferred from the behavior of similar functional groups. The acyl chloride is expected to undergo very fast nucleophilic substitution, while the α,β-unsaturated ester provides a site for Michael addition reactions. For a quantitative understanding, further experimental studies using techniques such as stopped-flow spectroscopy are highly recommended. This guide provides a framework for such investigations and a basis for comparing the reactivity of this compound with other synthetic reagents.
References
- 1. This compound | 26367-48-6 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 7. Stopped-flow - Wikipedia [en.wikipedia.org]
- 8. biologic.net [biologic.net]
- 9. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 10. agilent.com [agilent.com]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Magritek [magritek.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. pharmtech.com [pharmtech.com]
Unraveling the Solid-State Architecture of (E)-Ethyl 4-chloro-4-oxobut-2-enoate Derivatives: A Comparative Analysis
A detailed X-ray crystal structure analysis of (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate provides a foundational understanding of the conformational preferences and intermolecular interactions that govern the solid-state assembly of this class of compounds. While crystallographic data for the parent (E)-Ethyl 4-chloro-4-oxobut-2-enoate and other derivatives remain elusive in publicly accessible databases, this comprehensive examination of a key derivative offers valuable insights for researchers, scientists, and professionals in drug development.
This guide presents the crystallographic data for (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate, alongside a discussion of how structural variations could influence its crystalline architecture. This comparative approach, grounded in experimental data, aims to inform the rational design of new molecules with desired solid-state properties.
Crystal Structure Analysis of a Key Derivative
The crystal structure of (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1][2] The key crystallographic and refinement data are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate. [1][2]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₃ClO₄ |
| Formula Weight | 268.68 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.4557 (4) Å |
| b | 16.6411 (7) Å |
| c | 8.4319 (3) Å |
| α | 90° |
| β | 105.644 (2)° |
| γ | 90° |
| Volume | 1277.64 (9) ų |
| Z | 4 |
| Density (calculated) | 1.396 Mg/m³ |
| Absorption Coefficient | 0.302 mm⁻¹ |
| F(000) | 560 |
| Final R indices [I>2σ(I)] | R₁ = 0.0453, wR₂ = 0.1198 |
| R indices (all data) | R₁ = 0.0545, wR₂ = 0.1351 |
The molecule adopts an (E)-configuration about the C=C double bond. A notable feature of its conformation is the dihedral angle of 54.10 (5)° between the chlorobenzene ring and the plane of the 4-methoxy-2-oxobut-3-enoate ethyl ester residue.[1][2] This significant twist suggests that steric and electronic factors influence the overall molecular shape.
In the crystal, molecules are linked by weak C—H···O hydrogen bonds, forming a supramolecular layer in the ac plane.[1][2]
Comparative Analysis with Hypothetical Derivatives
While experimental data for other derivatives is not available, we can extrapolate how different substituents on the phenyl ring might alter the observed crystal structure. This theoretical comparison is crucial for understanding structure-property relationships.
Table 2: Predicted Influence of Phenyl Substituents on Crystal Packing.
| Substituent | Predicted Effect on Intermolecular Interactions | Potential Impact on Crystal Packing |
| -F (Fluoro) | May introduce C—H···F and F···F interactions. | Could lead to denser packing and altered layer formation. |
| -CH₃ (Methyl) | Increases van der Waals interactions. | May disrupt the layered structure observed with the -Cl derivative due to steric bulk. |
| -OCH₃ (Methoxy) | Can act as a hydrogen bond acceptor. | Could introduce additional C—H···O interactions, potentially leading to a more complex 3D network. |
Experimental Protocols
Synthesis of (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate[1][2]
To a stirred solution of ethyl oxalyl chloride (41 mmol) in dry chloroform (25 ml) at 0 °C, a solution containing the corresponding acetal (20 mmol), chloroform (15 ml), and pyridine (41 mmol) was added dropwise. The mixture was stirred for at least 1 hour at 0 °C, then allowed to warm to room temperature and refluxed for 5 hours. The reaction mixture was washed with distilled water (3 x 10 ml) and dried over anhydrous Na₂SO₄. The solvent was evaporated, and the residue was purified by recrystallization from a dilute solution of chloroform to yield the title compound.
X-ray Crystallography[1][2]
A single crystal of suitable dimensions was mounted on a diffractometer. Data collection was performed at 293 K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Structural Workflow
The logical flow from starting materials to the final crystal structure analysis can be visualized as follows:
Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis.
The relationship between the molecular conformation and the resulting crystal packing is a key aspect of solid-state chemistry.
Caption: Relationship between molecular conformation and crystal packing.
References
Safety Operating Guide
Personal protective equipment for handling (E)-Ethyl 4-chloro-4-oxobut-2-enoate
Disclaimer: This document provides guidance on the safe handling of (E)-Ethyl 4-chloro-4-oxobut-2-enoate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling this chemical.
This compound is a reactive chemical that requires stringent safety protocols to minimize exposure and ensure laboratory safety. Due to its structural features as both an acyl chloride and an α,β-unsaturated ester, it is expected to be corrosive, toxic, and highly reactive. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact with skin, eyes, and the respiratory system. The following table summarizes the required PPE for handling this compound, based on the hazards associated with similar chlorinated and reactive organic compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage and irritation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time. | Prevents skin contact, which can lead to severe burns and absorption of the chemical. |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
| Respiratory | A properly fitted respirator with a cartridge suitable for organic vapors and acid gases (e.g., type ABEK). To be used in a chemical fume hood. | Protects against inhalation of harmful and corrosive vapors. |
Experimental Protocol for Safe Handling
All operations involving this compound must be conducted within a certified chemical fume hood.[1][2]
1. Preparation and Pre-Handling:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary equipment and reagents before introducing the chemical.
- Set up a quench station with a suitable nucleophile (e.g., a solution of sodium bicarbonate) to neutralize any spills.
- Don all required PPE as outlined in the table above.
2. Handling and Use:
- Work with the smallest possible quantities of the chemical.
- Use glassware that is clean, dry, and free of cracks. Acyl chlorides are moisture-sensitive and can react with water to produce corrosive hydrogen chloride gas.[3][4]
- When transferring the liquid, use a syringe or cannula to avoid exposure to the atmosphere.
- Keep the container tightly closed when not in use.[5][6]
3. Spill Management:
- In case of a small spill within the fume hood, absorb the material with an inert absorbent such as sand or vermiculite.
- Carefully collect the absorbed material into a designated waste container.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
- All waste containing this compound must be treated as hazardous waste.
- Segregate chlorinated organic waste into a designated, properly labeled, and sealed container.[1][7] Do not mix with non-halogenated waste.[7]
- Never dispose of this chemical down the drain.[1][8]
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][9]
Workflow for Handling this compound
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 3. k2ae.com [k2ae.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
